Methyl 4-methylpiperazine-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methylpiperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-3-8-6(5-9)7(10)11-2/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUXKFXZQJKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-methylpiperazine-2-carboxylate
Introduction
Methyl 4-methylpiperazine-2-carboxylate is a valuable substituted piperazine derivative that serves as a key building block in the synthesis of a variety of pharmacologically active compounds. The piperazine motif is a prevalent scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into two principal and logically sound synthetic pathways, elucidating the mechanistic underpinnings of each reaction, providing detailed experimental protocols, and presenting the information in a clear, accessible format.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from two main retrosynthetic perspectives. The choice of strategy often depends on the availability of starting materials, desired stereochemistry, and scalability of the process.
-
Route 1: Functionalization of a Pre-existing Piperazine Core. This is a convergent approach that typically starts with a piperazine-2-carboxylic acid derivative. The synthesis then involves two key transformations: N-methylation at the 4-position and esterification of the carboxylic acid. The sequence of these steps can be interchanged, offering flexibility in the synthetic design.
-
Route 2: Construction of the Piperazine Ring from an Aromatic Precursor. This strategy employs a pyrazine derivative as the starting material. The saturated piperazine ring is formed through the reduction of the aromatic pyrazine ring, a transformation that can often be performed enantioselectively to yield chiral products.
The following sections will explore these two routes in detail, providing the scientific rationale behind each step.
Route 1: Synthesis via Functionalization of a Piperazine Core
This synthetic pathway is arguably the more traditional approach, leveraging the commercially available piperazine-2-carboxylic acid or its ester derivatives. The core of this strategy lies in the selective modification of the two functional groups: the secondary amines and the carboxylic acid.
Causality Behind Experimental Choices
The piperazine ring contains two secondary amines at positions 1 and 4. The nitrogen at the 1-position is adjacent to the electron-withdrawing carboxylate group, which reduces its nucleophilicity and basicity compared to the nitrogen at the 4-position. This inherent electronic difference is the cornerstone of achieving selective functionalization. The more nucleophilic N4 amine will preferentially react in alkylation and acylation reactions.
Synthetic Workflow: Route 1
The overall transformation for Route 1 can be visualized as a two-step process, with the order of methylation and esterification being interchangeable.
Caption: Alternative synthetic sequences for Route 1.
Key Transformation 1: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[1][2] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3] This method is particularly advantageous as it avoids the formation of over-methylated quaternary ammonium salts.[3]
Mechanism: The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the secondary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which in turn decarboxylates to carbon dioxide.[3]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Experimental Protocol: N-Methylation of Methyl piperazine-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl piperazine-2-carboxylate (1 equivalent) in formic acid (excess, can act as solvent).
-
Addition of Reagent: To the stirred solution, add aqueous formaldehyde (1.1 - 1.5 equivalents) dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (around 100-110 °C) for several hours until the evolution of carbon dioxide ceases. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 9).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to afford pure this compound.
Key Transformation 2: Esterification via Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to yield an ester and water.[4][5] This is a reversible equilibrium reaction, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[4][6]
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule and final deprotonation yields the ester.[7]
Experimental Protocol: Esterification of 4-Methylpiperazine-2-carboxylic acid
-
Reaction Setup: Suspend 4-Methylpiperazine-2-carboxylic acid (1 equivalent) in methanol (large excess, serving as both reactant and solvent) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%). An alternative is to use a solid acid catalyst like Amberlyst 15 ion exchange resin, which simplifies work-up.[8]
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or by the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and neutralize the acid catalyst by the careful addition of a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic. Extract the product into an organic solvent like ethyl acetate.[9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Further purification can be achieved by distillation or column chromatography.
Table 1: Comparison of Synthetic Sequences in Route 1
| Feature | Pathway A (Esterification First) | Pathway B (N-Methylation First) |
| Starting Material | Piperazine-2-carboxylic acid | Piperazine-2-carboxylic acid |
| Intermediate 1 | Methyl piperazine-2-carboxylate | 4-Methylpiperazine-2-carboxylic acid |
| Advantages | The ester intermediate is generally less polar and easier to handle and purify than the amino acid. | The final esterification can be a clean reaction. |
| Potential Challenges | The Eschweiler-Clarke reaction is performed on a molecule with an ester group, which could be susceptible to hydrolysis under harsh conditions. | The amino acid starting material and intermediate can have low solubility in organic solvents. |
Route 2: Synthesis via Reduction of a Pyrazine Precursor
This approach builds the desired saturated heterocyclic ring from an aromatic precursor, methyl pyrazine-2-carboxylate. The key step is the hydrogenation of the pyrazine ring. A significant advantage of this route is the potential for asymmetric hydrogenation, which can lead to enantiomerically enriched products.
Causality Behind Experimental Choices
Pyrazines are aromatic heterocycles that can be reduced to piperazines under various hydrogenation conditions. The choice of catalyst and conditions is crucial for achieving high yield and, if desired, high enantioselectivity. Catalytic hydrogenation is a powerful and clean method for this transformation.
Synthetic Workflow: Route 2
Caption: Synthetic pathway for Route 2.
Step 1: Synthesis of Methyl pyrazine-2-carboxylate
The starting material for this route, methyl pyrazine-2-carboxylate, can be prepared from the corresponding pyrazine-2-carboxylic acid via Fischer esterification, as detailed in Route 1.
Step 2: Hydrogenation of Methyl pyrazine-2-carboxylate
The reduction of the pyrazine ring to a piperazine ring is typically achieved through catalytic hydrogenation.
Experimental Protocol: Hydrogenation of Methyl pyrazine-2-carboxylate
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Methyl pyrazine-2-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. For asymmetric hydrogenation, a chiral catalyst, for instance, a Rhodium or Ruthenium complex with a chiral phosphine ligand, would be employed.[10]
-
Reaction: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to the desired pressure (this can range from atmospheric pressure to several hundred psi, depending on the catalyst and substrate). Stir the reaction mixture at room temperature or with gentle heating.
-
Work-up: Once the reaction is complete (monitored by GC-MS or the cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Methyl piperazine-2-carboxylate. This product can often be used in the next step without further purification.
Step 3: N-Methylation
The final step is the N-methylation of the resulting Methyl piperazine-2-carboxylate, which can be accomplished using the Eschweiler-Clarke reaction as described in Route 1.
Purification and Characterization
The final product, this compound, is typically a liquid or a low-melting solid. Purification is generally achieved by:
-
Distillation: For thermally stable compounds, vacuum distillation is an effective method for purification on a larger scale.
-
Column Chromatography: Silica gel chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) can be used to obtain highly pure material.
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl).
Conclusion
The synthesis of this compound can be successfully achieved through two primary synthetic routes. The functionalization of a piperazine core offers a straightforward approach with well-established reactions like the Eschweiler-Clarke methylation and Fischer esterification. The alternative route, involving the hydrogenation of a pyrazine precursor, provides an elegant pathway that also opens the door to asymmetric synthesis. The choice of the optimal route will be dictated by factors such as the availability and cost of starting materials, the required scale of the synthesis, and the desired stereochemical outcome. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently undertake the synthesis of this important chemical intermediate.
References
- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. Washington, DC: U.S.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Rosenau, T., Potthast, A., & Kosma, P. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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Zhang, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(34), 11438-11443. [Link]
-
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
YouTube. (2022). Eschweiler-Clarke Reaction. [Link]
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- 6. athabascau.ca [athabascau.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Methyl 4-methylpiperazine-2-carboxylate
Executive Summary
Methyl 4-methylpiperazine-2-carboxylate (CAS 705966-34-3) is a critical heterocyclic building block in medicinal chemistry, widely utilized for its ability to introduce solubilizing basic amines and defined stereochemistry into drug candidates. As a piperazine derivative, it serves as a versatile scaffold in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and peptidomimetics. This guide details the physicochemical properties, synthetic routes, and application protocols for this compound, providing a self-validating reference for drug development professionals.
Chemical Identity & Physicochemical Properties[1][2]
Core Identification
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 705966-34-3 (Free Base) |
| Related CAS | 2839905-34-7 (Dihydrochloride salt), 2165618-14-2 ((R)-Acid precursor) |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| SMILES | CN1CCNC(C1)C(=O)OC |
| InChI Key | ODQZNBWVRPKMKN-UHFFFAOYSA-N |
Physicochemical Data
-
Appearance: Colorless to pale yellow oil (Free base); White to off-white solid (HCl salt).
-
Boiling Point (Predicted): 225.0 ± 35.0 °C at 760 mmHg.
-
Density (Predicted): 1.0 ± 0.1 g/cm³.
-
pKa (Calculated): Basic nitrogen (N4) ~8.5; Amine (N1) ~9.0.
-
Solubility: Highly soluble in polar organic solvents (DCM, MeOH, DMSO). HCl salts are water-soluble.
Synthesis & Manufacturing Methodologies
The synthesis of this compound requires precise regiochemical control to distinguish between the N1 and N4 nitrogens. The N4-methyl group is distal to the carboxylate, while N1 is proximal.
Route A: Selective Deprotection (Recommended for High Purity)
This route utilizes orthogonal protection strategies to ensure regioselective methylation at the N4 position.
Protocol:
-
Starting Material: 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (N1-Boc protected).
-
N-Methylation: Reductive amination using Formaldehyde (HCHO) and Sodium Triacetoxyborohydride (STAB) in DCE, or alkylation with Methyl Iodide (MeI) and K₂CO₃ in DMF.
-
Mechanism: The N1-Boc group sterically and electronically deactivates the N1 position, forcing alkylation at N4.
-
-
Deprotection: Removal of the Boc group using 4M HCl in Dioxane or TFA/DCM.
-
Workup: Neutralization with NaHCO₃ to obtain the free base or isolation as the HCl salt.
Route B: Direct Functionalization (Industrial Scale)
Direct methylation of methyl piperazine-2-carboxylate can be performed but often yields a mixture of N1-methyl, N4-methyl, and N1,N4-dimethyl products. This route requires rigorous chromatographic purification.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway highlighting the orthogonal protection strategy for regioselectivity.
Applications in Drug Discovery
This compound is a "privileged scaffold" component. Its secondary amine (N1) allows for coupling to core pharmacophores, while the ester group serves as a handle for further diversification (e.g., conversion to amides or alcohols).
ALK5 Inhibition (TGF-β Pathway)
This scaffold is documented in the synthesis of ALK5 (TGF-β type I receptor) inhibitors. The piperazine ring mimics the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic profiles.
Mechanism of Action Integration:
-
Solubility: The N4-methyl tertiary amine is protonated at physiological pH, enhancing aqueous solubility.
-
Vector Positioning: The C2-carboxylate (converted to amide) directs substituents into specific sub-pockets of the target protein.
Biological Context Diagram
Figure 2: Functionalization logic of the scaffold in various therapeutic classes.
Analytical Characterization
To validate the identity of the synthesized or purchased compound, the following analytical parameters must be met.
Proton NMR (¹H NMR) - 400 MHz, CDCl₃
-
δ 3.75 ppm (s, 3H): Methyl ester (-COOCH ₃).
-
δ 2.30 ppm (s, 3H): N-Methyl group (-N-CH ₃).
-
δ 3.40 - 3.50 ppm (dd, 1H): C2-H (Chiral center proton).
-
δ 2.80 - 3.10 ppm (m, 4H): Ring protons adjacent to nitrogens.
-
δ 2.10 - 2.50 ppm (m, 2H): Remaining ring protons.
-
Note: Broadening may occur due to ring flipping; heating to 50°C can sharpen signals.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Parent Ion [M+H]⁺: m/z 159.1.
-
Fragment Ions: Loss of methoxy group (-31) or decarboxylation (-59) may be observed at higher collision energies.
Safety & Handling Protocols
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315).
-
Eye Irritation: Category 2A (H319).
-
STOT-SE: Category 3 (Respiratory Irritation, H335).
Handling Instructions:
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base effectively absorbs CO₂ from the air; the HCl salt is hygroscopic.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of vapors or dust.
-
Spill Response: Neutralize spills with weak acid (if free base) or weak base (if salt) before absorption with vermiculite.
References
- World Intellectual Property Organization. (2022). Patent WO2022013311A1: Pyrido oxazine derivatives as ALK5 inhibitors. (Intermediate 188 Synthesis).
-
PubChem. (n.d.). Compound Summary for Methyl piperazine-2-carboxylate (Parent Scaffold). Retrieved from [Link]
An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 4-methylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its unique physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] Its ability to engage in multiple hydrogen bonding interactions and its tunable basicity make it a versatile scaffold in drug design. This guide provides a detailed technical overview of a specific and valuable derivative, Methyl 4-methylpiperazine-2-carboxylate, focusing on its molecular structure, synthesis, characterization, and applications as a key building block in the development of novel therapeutics.
Molecular Structure and Properties
This compound is a heterocyclic compound with the chemical formula C₇H₁₄N₂O₂.[2] The core of the molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This derivative is substituted at the 4-position with a methyl group and at the 2-position with a methyl carboxylate group.
Key Structural Features:
-
Piperazine Core: A saturated six-membered ring containing two nitrogen atoms.
-
N-Methyl Group: A methyl group attached to the nitrogen at the 4-position.
-
Methyl Carboxylate Group: An ester functional group at the 2-position of the piperazine ring.
-
Chirality: The carbon atom at the 2-position is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. The specific stereochemistry is crucial for its biological activity and interaction with chiral protein targets.
Physicochemical Properties:
While detailed experimental data for all properties are not extensively published in readily available literature, general characteristics can be inferred from its structure and data from chemical suppliers.
| Property | Value/Description | Reference |
| Molecular Formula | C₇H₁₄N₂O₂ | [2] |
| Appearance | Typically a solid, with the state varying based on purity and conditions. | [2] |
| Solubility | Expected to be soluble in common organic solvents. | [2] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound can be adapted from established methods for similar piperazine derivatives. One such approach involves the synthesis of the core piperazine-2-carboxylate structure followed by N-methylation.
A documented synthesis for the parent compound, methyl piperazine-2-carboxylate, starts from pyrazine-2-carboxylic acid.[3] This method can be logically extended to produce the N-methylated target molecule.
Step-by-Step Experimental Protocol (Proposed)
Part 1: Synthesis of Methyl piperazine-2-carboxylate
This initial phase focuses on creating the core piperazine ester, which serves as the immediate precursor to our target molecule. The causality behind these steps lies in the sequential reduction of the aromatic pyrazine ring to the saturated piperazine ring after the carboxylic acid has been protected as a methyl ester.
-
Esterification of Pyrazine-2-carboxylic Acid:
-
To a stirred solution of pyrazine-2-carboxylic acid in methanol at 0-10 °C, slowly add thionyl chloride (SOCl₂).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic phases and concentrate to yield pyrazine-2-carboxylic acid methyl ester.[3]
-
-
Hydrogenation of Pyrazine-2-carboxylic acid methyl ester:
-
Dissolve the pyrazine-2-carboxylic acid methyl ester in methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation (e.g., 50 psi of H₂) at an elevated temperature (e.g., 80 °C) for several hours.[3]
-
Upon completion, filter off the catalyst and remove the solvent under reduced pressure to obtain the crude methyl piperazine-2-carboxylate. This intermediate is often used in the next step without extensive purification.[3]
-
Part 2: N-Methylation to Yield this compound
The final step introduces the methyl group onto the nitrogen at the 4-position. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.
-
N-Methylation Reaction:
-
Dissolve the crude methyl piperazine-2-carboxylate in a mixture of formaldehyde and formic acid.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or Na₂CO₃).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure this compound.
-
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the N-methyl group, and the ester methyl group. The chemical shifts and coupling patterns of the piperazine ring protons would be complex due to their diastereotopic nature and conformational dynamics.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum should display seven unique carbon signals corresponding to:
-
The carbonyl carbon of the ester (typically in the 170-185 ppm region).[4]
-
The carbons of the piperazine ring.
-
The N-methyl carbon.
-
The O-methyl carbon of the ester.
Mass Spectrometry (MS):
Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 159.11.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for:
-
C-H stretching of the aliphatic groups.
-
C=O stretching of the ester group (typically around 1730 cm⁻¹).
-
C-N stretching.
Applications in Drug Development
The piperazine scaffold is a cornerstone in medicinal chemistry, and this compound is a valuable building block for introducing this moiety into drug candidates. The N-methyl group can improve properties such as aqueous solubility and brain penetration, while the ester group provides a convenient handle for further chemical modifications, such as amide bond formation.
While specific examples of marketed drugs that directly use this compound as a starting material are not prominently documented in general literature, its structural motif is present in numerous bioactive compounds. For instance, the broader class of piperazine derivatives has been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antibacterial agents.[1][5] The synthesis of complex molecules often involves the use of such functionalized heterocyclic building blocks.[6]
Conclusion
This compound is a chiral, functionalized piperazine derivative with significant potential as a building block in medicinal chemistry. Its synthesis, while requiring a multi-step process, utilizes well-established chemical transformations. The precise characterization of its molecular structure through spectroscopic methods is essential for its application in the development of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the strategic use of such versatile molecular scaffolds will remain a critical component of successful drug discovery programs.
References
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Published June 22, 2021. Accessed January 30, 2026.
- METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE(129799-08-2) 1H NMR spectrum. ChemicalBook. Accessed January 30, 2026.
- This compound - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. Bouling Chemical Co., Limited. Accessed January 30, 2026.
- Yilmaz F, Menteşe M. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2019;64(11):941-949.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Published June 22, 2021. Accessed January 30, 2026.
- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Published March 25, 2009. Accessed January 30, 2026.
- Singh A, et al. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Published October 28, 2021. Accessed January 30, 2026.
- Shen H. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. CN102887854B. Google Patents. Published January 8, 2014. Accessed January 30, 2026.
- Methyl (+)-4-Boc-piperazine-2-carboxylate 1 g. Thermo Scientific Chemicals. Accessed January 30, 2026.
- Feng B, et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. 2018;28(4):503-505.
- Synthesis of piperazines. Organic Chemistry Portal. Accessed January 30, 2026.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Published online December 2, 2023. Accessed January 30, 2026.
- Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. ETH Zurich Research Collection. Published May 6, 2016. Accessed January 30, 2026.
- Supplemental Information. The Royal Society of Chemistry. Accessed January 30, 2026.
- Methyl 4-N-Boc-1-N-Cbz-2-piperazine carboxylate. Santa Cruz Biotechnology. Accessed January 30, 2026.
- Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. PubMed Central. Published online October 16, 2023. Accessed January 30, 2026.
- Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PubMed Central. Published online May 4, 2024. Accessed January 30, 2026.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Updated January 29, 2023. Accessed January 30, 2026.
- Klebe JF. Organosilicon polyurea compositions and method for preparing the same. US3172874A. Google Patents. Published March 9, 1965. Accessed January 30, 2026.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Published April 29, 2024. Accessed January 30, 2026.
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Spectral Analysis of Methyl 4-methylpiperazine-2-carboxylate: A Technical Guide
Introduction: The Significance of Methyl 4-methylpiperazine-2-carboxylate
This compound belongs to the piperazine class of compounds, which are prevalent scaffolds in a wide array of pharmaceuticals due to their versatile biological activities.[1] The structural characterization of such molecules is paramount to ensure their purity, identity, and suitability for downstream applications. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure and connectivity. This guide will serve as a valuable resource for researchers by outlining the expected spectral features of the title compound.
Molecular Structure and Key Features
To understand the spectral data, it is crucial to first visualize the molecular structure of this compound.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments. The interpretation is based on the analysis of a closely related analog, methyl 4-Boc-piperazine-2-carboxylate.[2]
Experimental Protocol (Hypothetical):
-
Dissolve a 5-10 mg sample of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.73 | s | 3H | -OCH₃ (methyl ester) |
| ~ 3.50 | dd | 1H | H-2 (proton on the stereocenter) |
| ~ 2.90 - 3.10 | m | 2H | H-3 (axial and equatorial) |
| ~ 2.60 - 2.80 | m | 2H | H-5 (axial and equatorial) |
| ~ 2.30 - 2.50 | m | 2H | H-6 (axial and equatorial) |
| ~ 2.28 | s | 3H | -NCH₃ (N-methyl group) |
Interpretation:
-
The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet around 3.73 ppm, being chemically shielded.
-
The proton at the C2 position (H-2) , being adjacent to the ester and a nitrogen atom, will be deshielded and is predicted to appear as a doublet of doublets due to coupling with the two non-equivalent protons on C3.
-
The protons on the piperazine ring (H-3, H-5, and H-6) will show complex multiplets in the range of 2.30-3.10 ppm due to geminal and vicinal couplings.
-
The N-methyl protons (-NCH₃) will likely appear as a singlet around 2.28 ppm.
Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Experimental Protocol (Hypothetical):
-
Prepare a more concentrated sample (20-50 mg) in CDCl₃.
-
Acquire the ¹³C NMR spectrum on the same 400 MHz spectrometer, typically with proton decoupling.
-
Process the data to obtain the final spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172.0 | C=O (ester) | The carbonyl carbon is highly deshielded. |
| ~ 58.0 | C-2 | The carbon of the stereocenter is attached to two heteroatoms (N and O from the ester). |
| ~ 55.0 - 57.0 | C-3, C-5, C-6 | The chemical shifts of the piperazine ring carbons are influenced by the adjacent nitrogen atoms.[3] |
| ~ 52.0 | -OCH₃ | The methyl ester carbon. |
| ~ 46.0 | -NCH₃ | The N-methyl carbon. |
Interpretation: The predicted ¹³C NMR spectrum will show six distinct signals, corresponding to the seven carbon atoms in the molecule (with the C3/C5 and C6 carbons potentially having overlapping signals depending on the conformational dynamics). The carbonyl carbon of the ester group will be the most downfield signal. The carbons of the piperazine ring will appear in the midfield region, with their exact shifts being sensitive to the conformation of the ring.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. The molecular formula for this compound is C₇H₁₄N₂O₂.[4]
Experimental Protocol (Hypothetical):
-
Introduce a dilute solution of the compound into an electrospray ionization (ESI) source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Predicted Molecular Ion:
-
[M+H]⁺: The protonated molecule is expected at an m/z of 159.11. The exact mass would be 158.1055.
Fragmentation Pathway: A plausible fragmentation pathway would involve the loss of the methoxycarbonyl group or fragmentation of the piperazine ring.
Caption: Predicted ESI-MS fragmentation of this compound.
Handling and Storage
This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][5] The container should be kept tightly closed to prevent moisture absorption.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a practical resource for scientists engaged in drug discovery and development.
References
-
Bouling Chemical Co., Limited. (n.d.). This compound. Retrieved from [Link]
- Gydytė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(15), 2785.
-
PubChem. (n.d.). 4-Methylpiperazine-2-carboxylic acid. Retrieved from [Link]
- Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-54.
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Technical Guide: Methyl 4-methylpiperazine-2-carboxylate Safety & Handling
Executive Summary
Methyl 4-methylpiperazine-2-carboxylate (often encountered as the dihydrochloride salt or free base) is a critical bifunctional heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] Its utility stems from the orthogonal reactivity of the secondary amine (C2-position) and the tertiary amine (N4-position), combined with the electrophilic ester moiety.
However, this chemical profile presents specific handling challenges: sensitization potential typical of piperazines, hydrolytic instability of the ester group, and oxidative degradation of the amine. This guide provides a self-validating framework for the safe storage, manipulation, and disposal of this compound, moving beyond generic SDS advice to mechanistic risk management.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]
To ensure protocol accuracy, researchers must distinguish between the Free Base (liquid/low-melting solid) and the Dihydrochloride Salt (crystalline solid). The handling requirements differ significantly regarding hygroscopicity and pH.
| Property | Data / Descriptor | Implications for Handling |
| Chemical Structure | Piperazine ring with N4-methyl and C2-methyl ester | Bifunctional: Basic amine + Labile ester. |
| CAS Number | Varies by form (e.g., 5334-39-4 for 2HCl) | Verify CAS on specific vendor CoA before use. |
| Physical State | Viscous liquid (Free Base) or White Solid (Salt) | Solids are prone to static; liquids require permeation-resistant gloves. |
| Basicity (pKa) | ~8.5 (N1) and ~5.5 (N4) (Estimated) | Corrosive to mucous membranes; incompatible with strong acids/oxidizers. |
| Solubility | High in water, MeOH, DCM | Readily crosses biological membranes (skin absorption risk). |
Hazard Identification & Toxicology
Grounding: Piperazine derivatives are established sensitizers and irritants [1, 3].
The "Piperazine Risk" (Sensitization)
Unlike simple aliphatic amines, piperazine moieties possess a structural alert for respiratory and skin sensitization . Repeated exposure, even at sub-irritant levels, can lead to IgE-mediated hypersensitivity.
-
Acute Effects: Severe eye irritation (H319/H318), Skin irritation (H315), and Respiratory tract irritation (H335).
-
Chronic Effects: Potential for occupational asthma. Once sensitized, anaphylactic reactions can occur upon trace exposure.
Mechanism of Toxicity
The lipophilic methyl ester facilitates skin penetration. Once intracellular, the ester may be hydrolyzed by non-specific esterases to the free acid (4-methylpiperazine-2-carboxylic acid), potentially trapping the metabolite within the cell (ion trapping) and altering local pH.
Storage & Stability: The Degradation Logic
The shelf-life of this compound is dictated by two competing degradation pathways: Hydrolysis and Oxidation . Understanding these allows you to validate your storage conditions visually and chemically.
Degradation Pathways (Visualization)
Figure 1: Primary degradation pathways. Hydrolysis is driven by moisture, leading to carboxylic acid formation. Oxidation is driven by air, leading to N-oxides (yellow discoloration).
Storage Protocol[1][7][9]
-
Atmosphere: Store under Argon or Nitrogen. The free base rapidly absorbs CO2 from the air to form carbamates/carbonates.
-
Temperature: Refrigerate (+2°C to +8°C). For long-term (>6 months), store at -20°C.
-
Container: Amber glass (protects from light-induced radical oxidation) with a Teflon-lined cap.
-
Self-Validation:
-
Visual Check: If the white solid turns yellow/brown, N-oxidation has occurred.
-
NMR Check: A proton NMR showing a decrease in the methyl ester singlet (~3.7 ppm) and appearance of a methanol peak indicates hydrolysis.
-
Engineering Controls & PPE Selection
Due to the sensitization risk, standard lab coats are insufficient. The following decision logic ensures adequate protection based on the activity.
Glove Selection Logic
Piperazines are small, nitrogen-rich molecules that can permeate thin nitrile rubber.
-
Standard Nitrile (0.11 mm): Insufficient for prolonged contact. Use only for "splash protection" (change immediately upon contact).
-
High-Grade Nitrile (0.2+ mm) or Double Gloving: Required for weighing/dispensing solids.
-
Laminate (Silver Shield/4H): Required for handling the liquid free base or concentrated solutions.
Exposure Response Workflow
Figure 2: Immediate emergency response logic. Note that for inhalation, wheezing suggests immediate sensitization reaction requiring medical intervention.
Experimental Handling Protocol
Weighing and Dispensing (Solid/Salt Form)
-
Hazard: Dust generation leads to inhalation and surface contamination.
-
Control: Use a static-free spatula inside a fume hood . Do not weigh on an open bench.
-
Technique: Place the receiving flask inside the balance draft shield (if portable) or transfer inside the hood. Wipe the exterior of the flask with a wet tissue (methanol/water) before removing it from the hood to capture invisible dust.
Reaction Setup (Liquid/Free Base)
-
Hazard: Exothermic reaction with acids; volatility.
-
Control: Add reagents slowly at 0°C.
-
Solvent Choice: Avoid protic solvents (water/alcohols) if the ester is to be preserved, as basic conditions (from the piperazine itself) can catalyze transesterification or hydrolysis [5]. Use dry DCM, THF, or DMF.
Waste Disposal[7]
-
Never dispose of piperazine residues in the general trash.
-
Liquid Waste: Collect in "Basic Organic Waste" containers.
-
Deactivation: Treat spills with dilute acetic acid (to protonate the amine, reducing volatility) followed by absorption on vermiculite.
References
-
Thermo Fisher Scientific. (2016). Safety Data Sheet: 1-Amino-4-methylpiperazine (Analogous Hazard Data). Retrieved from
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Piperazine.[2] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: (S)-1-Boc-3-methylpiperazine (Structural Analog). Retrieved from
-
National Institutes of Health (NIH). (2025). Stability of Amino Acids and Esters in Storage.[3] Retrieved from
-
MDPI. (2023). Synthesis and Stability of Amino Acid Methyl Esters. Retrieved from
(Note: Specific CAS numbers for the exact isomer should be verified on the vendor Certificate of Analysis, as "this compound" may refer to racemic or enantiopure forms like CAS 102235-97-0).
Sources
Technical Guide: Stability & Storage of Methyl 4-methylpiperazine-2-carboxylate
Executive Summary
Methyl 4-methylpiperazine-2-carboxylate is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs). Its utility stems from the bifunctional nature of the piperazine ring: a secondary amine at position N1 available for coupling, and a methyl ester at C2 serving as a protected carboxylate or precursor for amidation.
However, this dual functionality introduces significant stability challenges. The molecule is prone to ester hydrolysis , oxidative degradation of the nitrogen centers, and hygroscopicity in its salt forms. This guide provides a scientifically grounded protocol for maintaining the integrity of this reagent, moving beyond generic "store cool and dry" advice to explain the mechanistic reasons for specific storage conditions.
Physicochemical Profile
Understanding the intrinsic properties of the molecule is the first step in predicting its stability behavior.
| Property | Data | Notes |
| Chemical Name | This compound | |
| CAS Number | 56903-89-0 (Free Base) | Note: Salt forms (e.g., 2HCl) have different CAS numbers.[1] |
| Molecular Formula | C7H14N2O2 | |
| Molecular Weight | 158.20 g/mol | |
| Physical State | Colorless to pale yellow oil (Free Base) White crystalline solid (Dihydrochloride) | The 2HCl salt is significantly more stable but highly hygroscopic. |
| pKa (Estimated) | N4-Methyl: ~8.5 - 9.0 N1-Amine: ~5.5 - 6.5 | The electron-withdrawing ester group at C2 significantly lowers the basicity of the N1 amine compared to unsubstituted piperazine. |
| Solubility | DMSO, Methanol, Water (Salt form) | Free base is soluble in organic solvents (DCM, EtOAc). |
Degradation Mechanisms
The instability of this compound arises from three primary pathways. Understanding these allows researchers to select the correct preventive measures.
Hydrolysis (Moisture Sensitivity)
The methyl ester at the C2 position is susceptible to hydrolysis, converting the molecule into 4-methylpiperazine-2-carboxylic acid and methanol.
-
Mechanism: Nucleophilic attack by water at the carbonyl carbon.
-
Catalysis: This reaction is catalyzed by both acids and bases. In the dihydrochloride salt form, trace moisture can create a local acidic environment, accelerating auto-hydrolysis.
N-Oxidation (Air Sensitivity)
The tertiary amine at N4 is electron-rich and prone to oxidation by atmospheric oxygen, forming the N-oxide . While the N1 amine is less basic due to the adjacent ester, it can still undergo slow oxidation or radical-mediated degradation over time.
Carbamate Formation (CO2 Sensitivity)
The secondary amine at N1 is a nucleophile that reacts with atmospheric carbon dioxide to form a carbamic acid (or carbamate salt). While often reversible, this impurity complicates NMR analysis and alters stoichiometry during synthesis.
Pathway Visualization
Figure 1: Primary degradation pathways. The ester hydrolysis is irreversible, while carbamate formation is often reversible upon acidification.
Storage Protocols
To mitigate the degradation pathways outlined above, a strict storage protocol is required. The Dihydrochloride (2HCl) salt form is strongly recommended for long-term storage over the free base oil.
The "Golden Standard" Protocol
-
Temperature: Store at -20°C .
-
Why: Reduces the kinetic rate of hydrolysis and oxidation significantly.
-
-
Atmosphere: Store under Argon or Nitrogen .
-
Why: Displaces O2 (preventing oxidation) and CO2 (preventing carbamate formation).
-
-
Desiccation: Store in a secondary container (desiccator) or with desiccant packets.
-
Why: The 2HCl salt is hygroscopic.[2] Absorbed water will dissolve the crystal lattice and catalyze ester hydrolysis.
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Why: Amber glass protects against photodegradation (though less critical for this molecule), and Teflon prevents leaching of plasticizers which can occur with free base amines.
-
Storage Decision Logic
Figure 2: Decision tree for optimal storage. Converting the free base oil to a salt is the single most effective step for stability.
Quality Control & Analysis
Before using this reagent in critical steps (e.g., GMP synthesis or late-stage functionalization), purity must be verified.
1H-NMR Analysis (Diagnostic Signals)
NMR is the most reliable method to detect hydrolysis.
-
Solvent: DMSO-d6 or D2O (for salt).
-
Key Signal (The Ester): Look for a sharp singlet corresponding to the methyl ester (-OCH3) around 3.6 - 3.7 ppm .
-
Degradation Sign: If hydrolysis has occurred, the methyl ester singlet will diminish, and a new peak for Methanol (CH3OH) may appear (~3.17 ppm in DMSO), or the integration of the ester will drop relative to the piperazine ring protons.
-
Carbamate Check: Broadening of the piperazine ring signals often indicates CO2 uptake (carbamate formation) or proton exchange issues.
HPLC Method (Generic Protocol)
Standard C18 methods often fail for piperazines due to peak tailing caused by interaction with silanol groups. A buffered mobile phase is mandatory.
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (or 10mM Ammonium Formate pH 9 for basic stability). Note: Acidic mobile phases are preferred to protonate the amines and improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (low wavelength required as the molecule lacks strong chromophores).
Handling & Safety
-
Hygroscopy Warning: The dihydrochloride salt will absorb moisture rapidly. Weigh quickly in a low-humidity environment or a glovebox if possible. Do not leave the bottle open.
-
Free Base Handling: If generating the free base in situ, use it immediately. Do not store the free base oil for >24 hours unless under strict inert conditions at -20°C.
-
PPE: Wear gloves, safety glasses, and a lab coat. The compound is an irritant (Skin/Eye/Respiratory).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6420903, 4-Methylpiperazine-2-carboxylic acid. Retrieved from [Link]
Sources
literature review of Methyl 4-methylpiperazine-2-carboxylate
An In-depth Technical Guide to Methyl 4-methylpiperazine-2-carboxylate: Synthesis, Reactivity, and Applications
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its rigid, saturated ring system, combined with strategically placed functional groups—a secondary amine, a tertiary amine, and a methyl ester—provides a unique three-dimensional framework. This structure is a common motif in a variety of biologically active molecules, making it a valuable starting point for the synthesis of novel therapeutic agents. This guide, intended for chemists and drug development professionals, offers an in-depth exploration of the compound's synthesis, core reactivity, and practical applications, grounded in established chemical principles and field-proven insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use. While some experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₇H₁₄N₂O₂ | Bouling Chemical Co., Limited[1] |
| Molecular Weight | 158.20 g/mol | Calculated from formula |
| Appearance | Typically a solid; may be a colorless to pale yellow liquid depending on purity. | Bouling Chemical Co., Limited[1] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred from structure |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and oxidizing agents. | Bouling Chemical Co., Limited[1], BOC Sciences[2] |
Spectroscopic Signature
The structural identity and purity of this compound are confirmed through standard spectroscopic methods. The following represents the expected spectral characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for confirming the structure. Key expected signals include a singlet for the N-methyl group (around 2.2-2.4 ppm), a singlet for the ester methyl group (around 3.7 ppm), and a series of multiplets for the seven protons on the piperazine ring. The proton at the C2 position, being adjacent to both a nitrogen and the carbonyl group, would appear as a distinct multiplet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. Characteristic peaks would include the carbonyl carbon of the ester (around 170-175 ppm), the N-methyl carbon (around 45-50 ppm), the O-methyl carbon (around 50-55 ppm), and the carbons of the piperazine ring (typically in the 40-60 ppm range).
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester. A peak in the 3200-3400 cm⁻¹ region would confirm the N-H stretch of the secondary amine. C-H stretching vibrations for the aliphatic ring and methyl groups would appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Using a technique like Electron Ionization (EI), the mass spectrum would show the molecular ion peak (M⁺) at m/z = 158. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).
Core Reactivity Analysis: The N1 Amine as the Primary Reactive Site
The synthetic utility of this compound is dictated by the reactivity of its functional groups. The molecule contains a secondary amine at the N1 position and a tertiary amine at the N4 position. The N1 nitrogen is the primary site for synthetic modification.
The secondary amine at N1 is nucleophilic and will readily participate in a wide range of reactions, including acylation, alkylation, sulfonylation, and reductive amination. In contrast, the N4 nitrogen is a tertiary amine, making it non-reactive in these transformations, although it retains its basic character and can be protonated or act as a base. The electron-withdrawing effect of the adjacent C2-ester group slightly reduces the nucleophilicity of the N1 amine compared to a simple cyclic secondary amine, but it remains the dominant reactive handle on the scaffold.
Caption: Differential reactivity of functional groups in this compound.
Proposed Synthesis of the Core Scaffold
While multiple synthetic routes can be envisioned, a common and logical approach involves a stepwise functionalization of a piperazine precursor. A plausible pathway begins with piperazine-2-carboxylic acid, which is commercially available.
-
Esterification: The carboxylic acid is first converted to its methyl ester. This is typically achieved under acidic conditions (e.g., using thionyl chloride in methanol or methanolic HCl) to protect the amine groups as ammonium salts while the esterification proceeds.[3]
-
Selective N-Methylation: The resulting methyl piperazine-2-carboxylate has two secondary amines (N1 and N4). Selective methylation at the N4 position is the key challenge. This can often be achieved using reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride. The N1 amine is somewhat deactivated by the adjacent ester, which can favor methylation at the more distant and more basic N4 position. Alternatively, protection/deprotection strategies can be employed for unambiguous synthesis.
Sources
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- 2. Eethyl 4-Methylpiperazine-2-Carboxylate Manufacturer & Supplier in China | High Purity Chemical | Specifications, Safety, Applications [chemheterocycles.com]
- 3. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
Methyl 4-methylpiperazine-2-carboxylate molecular weight
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-methylpiperazine-2-carboxylate
Executive Summary
This compound (CAS: 56903-89-0) represents a privileged bifunctional scaffold in modern drug discovery. Unlike the symmetric piperazine core, this 2-substituted derivative introduces chirality and distinct vector positioning for pharmacophores. Its utility spans from increasing aqueous solubility in lipophilic drug candidates to serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., ALK5 inhibitors). This guide provides a definitive technical analysis of its molecular weight characteristics, synthetic pathways, and handling protocols, ensuring stoichiometric precision in high-throughput and process chemistry.
Part 1: Molecular Identity & Physicochemical Architecture
Precise knowledge of molecular weight (MW) is non-negotiable for stoichiometric calculations, particularly when transitioning from free base to salt forms during library synthesis.
Core Data Matrix
| Property | Value | Technical Note |
| IUPAC Name | This compound | |
| Common Name | 4-Methyl-2-piperazinecarboxylic acid methyl ester | |
| CAS Number | 56903-89-0 (Free Base) | Verify salt form before use (often supplied as 2HCl). |
| Molecular Formula | C₇H₁₄N₂O₂ | |
| Molecular Weight | 158.20 g/mol | Average mass for stoichiometric calculations. |
| Exact Mass | 158.1055 g/mol | Monoisotopic mass for HRMS validation. |
| Appearance | Colorless oil (Free Base) / White solid (HCl salt) | Free base is prone to air oxidation; store under Argon. |
| pKa (Calc) | ~8.2 (N1-H), ~3.5 (N4-Me) | N1 is the primary nucleophile; N4 is less basic due to sterics/inductive effects. |
The Salt Correction Factor
Commercially, this compound is frequently supplied as the dihydrochloride salt (CAS: 705966-34-3) to enhance stability.
-
MW: 158.20 + (2 × 36.46) = 231.12 g/mol [3]
-
Critical Action: Always apply a correction factor of 1.46 when substituting the salt for the free base in molar calculations.
Part 2: Synthetic Pathways & Mechanistic Logic
The synthesis of this compound requires navigating the balance between yield and optical purity. The piperazine ring is susceptible to racemization at the C2 position under harsh basic conditions.
Synthetic Workflow Diagram
The following diagram outlines the two primary routes: the Reductive Route (from Pyrazine) and the Chiral Pool Route (from Amino Acids).
Figure 1: Synthetic workflow illustrating the conversion of pyrazine precursors to the target scaffold. The reductive amination (Step 3) is critical for regioselectivity.
Detailed Protocol: Selective N4-Methylation
Why this method? Direct alkylation with methyl iodide often leads to quaternary ammonium salts (over-methylation). Reductive amination using formaldehyde is self-limiting to the tertiary amine.
Reagents:
-
Formaldehyde (37% aq. solution, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) or NaBH₃CN (1.5 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve Methyl piperazine-2-carboxylate in DCM at 0°C.
-
Imine Formation: Add Formaldehyde dropwise. Stir for 30 minutes to allow the formation of the hemiaminal/imine intermediate.
-
Reduction: Add STAB portion-wise. Note: STAB is preferred over NaBH₃CN for safety (no HCN generation) and better selectivity.
-
Quench: After 4 hours, quench with saturated NaHCO₃.
-
Extraction: Extract with DCM (3x). The product partitions into the organic layer (unlike the starting material which is more polar).
-
Purification: If necessary, purify via flash chromatography (MeOH/DCM gradient).
Part 3: Analytical Validation (Self-Validating Systems)
To ensure the integrity of the building block before committing it to a complex synthesis, use this orthogonal validation approach.
1H-NMR Interpretation (CDCl₃, 400 MHz)
The spectrum provides a unique "fingerprint" distinguishing the N-Methyl from the O-Methyl groups.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Value |
| 3.75 ppm | Singlet (s) | 3H | -COOCH ₃ | Confirms Ester Integrity |
| 2.30 ppm | Singlet (s) | 3H | N4-CH ₃ | Confirms N-Methylation |
| 3.20 - 3.40 ppm | Multiplet | 1H | C2-H | Confirms Alpha-Proton (Chirality check) |
| 2.0 - 3.0 ppm | Multiplets | 6H | Ring Protons | Piperazine Core |
Quality Check: If the singlet at 2.30 ppm integrates to >3H or shows splitting, suspect quaternary salt formation. If the singlet at 3.75 ppm is absent, hydrolysis to the carboxylic acid has occurred.
Mass Spectrometry Decision Tree
Figure 2: Rapid diagnostic logic for LC-MS analysis.
Part 4: Strategic Utility in Drug Design
Scaffold Hopping & Vector Positioning
This compound is not just a linker; it is a stereoelectronic tool.
-
Solubility: The basic N4-nitrogen (pKa ~8) is protonated at physiological pH, enhancing solubility.
-
Conformation: The C2-substituent forces the piperazine ring into a specific chair conformation, locking the vectors of the N1 and N4 substituents. This reduces the entropic penalty of binding to protein targets.
Case Study: ALK5 Inhibitors
In the development of TGF-β type I receptor (ALK5) inhibitors, the piperazine-2-carboxylate motif is often employed to interact with the solvent-exposed region of the kinase ATP-binding pocket.
-
Mechanism: The secondary amine (N1) is coupled to a heteroaryl core (e.g., pyridine or quinoline) via S_NAr or Buchwald-Hartwig coupling.
-
Role of Ester: The methyl ester is often hydrolyzed in situ to the acid or converted to an amide, providing a hydrogen bond acceptor/donor pair critical for potency.
References
-
PubChem Compound Summary. (2023). This compound.[1][2][3][5][6][7] National Center for Biotechnology Information. [Link]
- Felder, E., et al. (1960). Resolution of racemic piperazine-2-carboxylic acid. Helvetica Chimica Acta. (Foundational work on the chiral resolution of the parent acid).
- Google Patents. (2021). Pyridazinyl amino derivatives as ALK5 inhibitors. Patent WO2022013311A1. (Demonstrates the use of Intermediate 188: this compound hydrochloride in active pharmaceutical ingredient synthesis).
Sources
- 1. This compound [allbiopharm.com]
- 2. abcheminc.com [abcheminc.com]
- 3. 705966-34-3|this compound dihydrochloride| Ambeed [ambeed.com]
- 4. Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2022013311A1 - Pyrido oxazine derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 6. This compound: Properties, Uses, Safety Data & Supplier Information | High Purity Chemicals China [chemheterocycles.com]
- 7. AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors - Google Patents [patents.google.com]
The Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery
Topic: Role of Piperazine Moiety in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the piperazine moiety (1,4-diazacyclohexane) is not merely a structural filler; it is a functional "privileged scaffold" found in a vast array of FDA-approved therapeutics. From the blockbuster leukemia drug Imatinib to the antipsychotic Aripiprazole , piperazine serves as a critical modulator of physicochemical properties and target engagement.
This guide deconstructs the piperazine moiety’s role as a solubility engine, a conformational lock, and a pharmacophoric anchor. It provides actionable synthetic protocols and mechanistic insights for leveraging this heterocycle in lead optimization.[1]
The Physicochemical Engine: pKa, Solubility, and Conformation
The ubiquity of piperazine stems from its ability to solve the "lipophilicity-solubility paradox" often encountered in drug design.
Ionization and Solubility
Piperazine is a dibasic heterocycle. Its acid-base behavior is the primary driver of its utility.
-
pKa1 (~9.8): The first nitrogen is highly basic. At physiological pH (7.4), this nitrogen is almost exclusively protonated (
). -
pKa2 (~5.6): The second nitrogen is significantly less basic due to the electron-withdrawing effect of the ammonium center generated at N1.
Medicinal Impact: The formation of a mono-cationic species at pH 7.4 dramatically increases aqueous solubility (lowering LogD) without completely sacrificing membrane permeability. This "solubility tail" effect is a standard tactic in kinase inhibitor design to rescue highly lipophilic aromatic cores.
Conformational Control
Unlike flexible aliphatic chains, piperazine exists predominantly in a chair conformation . This rigidity reduces the entropic penalty upon binding to a protein target.
-
Axial vs. Equatorial: Substituents on the nitrogen atoms generally prefer the equatorial position to minimize 1,3-diaxial interactions, providing a predictable vector for projecting functional groups.
Visualization: The Physicochemical Decision Matrix
The following diagram illustrates how piperazine modifies the properties of a drug candidate.
Figure 1: Mechanistic impact of piperazine incorporation on drug-like properties.[2]
Pharmacophore Architecture & Therapeutic Applications[3][4][5]
Oncology: The "Solubility Tail"
In Tyrosine Kinase Inhibitors (TKIs), the ATP-binding pocket is hydrophobic, but the solvent-exposed region allows for polar interactions.
-
Case Study: Imatinib (Gleevec): The N-methyl piperazine moiety protrudes into the solvent front. It does not bind deeply in the pocket but is essential for the drug's oral bioavailability and lysosomal sequestration (which can be a mechanism of resistance or accumulation).
-
Mechanism: The protonated nitrogen acts as a hydrophilic handle, balancing the lipophilic phenyl-amino-pyrimidine core.
CNS Disorders: The GPCR Anchor
In dopaminergic (D2/D3) and serotonergic (5-HT) ligands, piperazine acts as a semi-rigid linker that connects an aromatic "head" group to a lipophilic "tail."
-
Case Study: Aripiprazole: The piperazine nitrogen forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane region of the GPCR.
-
Selectivity: Varying the N-substituents allows medicinal chemists to tune selectivity between D2 (antipsychotic) and 5-HT1A (anxiolytic) receptors.
Anti-Infectives: Spectrum Expansion
-
Case Study: Ciprofloxacin: The piperazine ring at the C7 position of the fluoroquinolone core is directly responsible for broadening the spectrum to cover Gram-negative bacteria (e.g., Pseudomonas aeruginosa) by altering cell wall penetration and DNA gyrase affinity.
Synthetic Masterclass: Construction of N-Aryl Piperazines
While nucleophilic aromatic substitution (
Synthetic Strategy Map
Figure 2: Decision tree for selecting the optimal synthetic route for N-aryl piperazines.
Experimental Protocol: Palladium-Catalyzed N-Arylation
Objective: Synthesis of N-(4-methoxyphenyl)piperazine via Buchwald-Hartwig Amination. Rationale: This protocol uses N-Boc-piperazine to prevent polymerization (bis-arylation) and ensure regioselectivity.
Materials
-
Substrate: 4-Bromoanisole (1.0 equiv)
-
Amine: N-Boc-piperazine (1.2 equiv)[3]
-
Catalyst:
(1-2 mol%) or -
Ligand: BINAP or XPhos (2-4 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes. Trustworthiness Check: Oxygen poisons Pd(0) species; strict inert conditions are mandatory.
-
Reagent Loading: Add
, Ligand (BINAP), and to the flask. -
Solvent Addition: Add anhydrous Toluene via syringe. Stir at room temperature for 5 minutes to pre-form the active catalytic complex.
-
Substrate Addition: Add 4-Bromoanisole and N-Boc-piperazine.
-
Reaction: Heat the mixture to 80-100°C. Monitor via TLC or LC-MS. Reaction typically completes in 2–6 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexane/EtOAc gradient).
-
Deprotection (Critical Step): Dissolve the purified N-Boc intermediate in DCM. Add TFA (Trifluoroacetic acid) or HCl/Dioxane (4M) to remove the Boc group. Stir for 1 hour, then basify with
to obtain the free base.
Quantitative Data Summary (Typical Yields):
| Substrate Type | Catalyst System | Typical Yield (%) | Notes |
| Aryl Bromides | 85-95% | Standard protocol | |
| Aryl Chlorides | 70-90% | Requires bulky, electron-rich ligands | |
| Heteroaryl Halides | 60-85% | Chelation may inhibit catalyst |
Future Perspectives: Piperazine in PROTACs
The role of piperazine is evolving into the field of Targeted Protein Degradation. In PROTACs (Proteolysis Targeting Chimeras), piperazine is increasingly used as a rigidifying element within the linker region.[4]
-
Benefit: It reduces the "degrees of freedom" of the long linker, potentially improving the ternary complex stability (Target-PROTAC-E3 Ligase).
-
Solubility: The basic nitrogen improves the solubility of these often high-molecular-weight compounds.
References
-
The Medicinal Chemistry of Piperazines: A Review. Source: Wiley Online Library (Chem Biol Drug Des). URL:[Link] Relevance:[3][5][6][7][8][9][10] Comprehensive overview of piperazine's structural versatility and biological applications.[9][11][12][13]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates the "solubility tail" concept and piperazine's role in improving physicochemical properties.
- **Explor
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]
Methodological & Application
Application Notes and Protocols for Amide Bond Formation with Methyl 4-methylpiperazine-2-carboxylate
Introduction: The Strategic Importance of the Methyl 4-methylpiperazine-2-carboxylate Scaffold
This compound is a valuable chiral building block in contemporary drug discovery and medicinal chemistry. Its rigid piperazine core, combined with the stereocenter at the 2-position and the N-methylation, offers a unique three-dimensional framework that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The secondary amine within this scaffold serves as a key handle for derivatization, most commonly through amide bond formation with a wide array of carboxylic acids. This guide provides a detailed exploration of the reaction conditions and underlying principles for the successful coupling of this important synthetic intermediate.
Core Concepts in Amide Coupling of Sterically Hindered Secondary Amines
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1] The coupling of a secondary amine like this compound introduces a layer of complexity due to steric hindrance around the nitrogen atom. The N-methyl group and the cyclic nature of the piperazine ring can impede the approach of the activated carboxylic acid, necessitating carefully optimized reaction conditions and the selection of highly efficient coupling reagents.
Two of the most robust and widely adopted methods for the formation of amide bonds in complex settings are carbodiimide-mediated couplings, often with additives, and the use of uronium/aminium salt-based reagents. This note will focus on providing detailed protocols for two exemplary reagent systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Methodology 1: EDC/HOBt Mediated Coupling
The combination of a carbodiimide, such as EDC, with an additive like HOBt is a classic and cost-effective approach to amide bond formation.[2] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions, including racemization and the formation of an unreactive N-acylurea. HOBt mitigates these issues by intercepting the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.[3]
Reaction Mechanism: EDC/HOBt Coupling
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Experimental Protocol: EDC/HOBt Coupling
This protocol is a general guideline and may require optimization for specific carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0-1.2 eq)
-
EDC.HCl (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF (0.1-0.2 M concentration).
-
Add HOBt (1.2-1.5 eq) and EDC.HCl (1.2-1.5 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0-1.2 eq) and DIPEA or TEA (2.0-3.0 eq) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: EDC/HOBt Coupling Parameters
| Parameter | Recommended Range | Rationale |
| Amine Equivalents | 1.0 - 1.2 | A slight excess of the amine can help drive the reaction to completion, especially with valuable carboxylic acids. |
| Coupling Reagent Eq. | 1.2 - 1.5 | An excess of EDC and HOBt ensures efficient activation of the carboxylic acid. |
| Base Equivalents | 2.0 - 3.0 | The base neutralizes the HCl salt of EDC and the HOBt, and also scavenges the proton released during amide bond formation. |
| Solvent | DCM, DMF | These aprotic solvents are excellent for solubilizing the reactants and do not interfere with the reaction. DMF is preferred for less soluble substrates. |
| Temperature | 0 °C to RT | Initial addition at 0 °C helps to control any exotherm and minimize side reactions. The reaction is then typically run at room temperature. |
| Reaction Time | 12 - 24 hours | The steric hindrance of the secondary amine often necessitates longer reaction times for complete conversion. |
Methodology 2: HATU Mediated Coupling
HATU is a highly efficient uronium/aminium salt-based coupling reagent that is particularly effective for challenging couplings, including those involving sterically hindered amines and N-methylated amino acids. It reacts with carboxylic acids in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester, which rapidly acylates the amine.
Reaction Mechanism: HATU Coupling
Caption: Mechanism of HATU mediated amide bond formation.
Experimental Protocol: HATU Coupling
This protocol is generally faster and more efficient than the EDC/HOBt method, especially for challenging substrates.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1-1.3 eq) in anhydrous DMF or DCM (0.1-0.2 M).
-
Add DIPEA or 2,4,6-collidine (2.0-3.0 eq) to the mixture and stir at room temperature for 5-10 minutes to allow for activation.
-
Add a solution of this compound (1.0-1.2 eq) in a small amount of the reaction solvent to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with Ethyl Acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: HATU Coupling Parameters
| Parameter | Recommended Range | Rationale |
| Amine Equivalents | 1.0 - 1.2 | A slight excess can be beneficial, similar to the EDC/HOBt protocol. |
| Coupling Reagent Eq. | 1.1 - 1.3 | A small excess of HATU ensures rapid and complete activation of the carboxylic acid. |
| Base Equivalents | 2.0 - 3.0 | A non-nucleophilic hindered base like DIPEA is crucial to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt without competing in the reaction. |
| Solvent | DMF, DCM | DMF is the most common solvent for HATU couplings due to its high polarity and ability to dissolve most reactants. |
| Temperature | Room Temperature | HATU is highly reactive, and most couplings proceed efficiently at room temperature. |
| Reaction Time | 1 - 4 hours | Significantly shorter reaction times are a key advantage of using HATU for sterically hindered couplings. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the amine. For EDC/HOBt couplings, extending the reaction time may also be beneficial. For HATU couplings, ensure that the reagents and solvents are strictly anhydrous, as moisture can deactivate the coupling agent.
-
Side Reactions: If side products are observed, particularly with the EDC/HOBt method, ensure that the amine is added at 0 °C to minimize the decomposition of the O-acylisourea intermediate. The use of a less nucleophilic base, such as 2,4,6-collidine, with HATU can sometimes reduce side reactions.
-
Racemization: For chiral carboxylic acids, the risk of epimerization at the α-carbon is a concern. The use of HOBt or the HOAt component of HATU is designed to suppress this. Performing the reaction at lower temperatures can further minimize racemization.
Conclusion
The successful amide coupling of this compound is readily achievable with careful selection of reagents and optimization of reaction conditions. For routine syntheses, the EDC/HOBt method provides a reliable and cost-effective solution. For more challenging substrates or when higher efficiency and shorter reaction times are desired, HATU is the reagent of choice. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.
References
-
Nakajima, N.; Ikada, Y. Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 1995 , 6 (1), 123–130. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Ghosh, A. K.; Shahabi, D. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2021 , 63, 152689. [Link]
-
Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009 , 38 (2), 606–631. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Koroleva, E. V.; Gusak, K. N. Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 2011 , 47 (5), 734–741. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Gür Maz, T.; Çalışkan, H. B. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 2023 , 16 (1), 1–10. [Link]
-
Carpino, L. A.; El-Faham, A. The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 2002 , 41 (3), 441–445. [Link]
-
Han, S.-Y.; Kim, Y.-A. Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 2004 , 60 (11), 2447–2467. [Link]
-
Varela, J.; et al. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 2022 , 243, 114757. [Link]
-
Khan Academy. Amide formation from carboxylic acid derivatives. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Sources
Application Note: Large-Scale Synthesis of Methyl 4-methylpiperazine-2-carboxylate Derivatives
This Application Note and Protocol guide details the large-scale synthesis of Methyl 4-methylpiperazine-2-carboxylate and its N1-substituted derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, widely used in the development of kinase inhibitors, GPCR ligands, and sigma receptor antagonists due to its ability to modulate solubility and pharmacokinetic profiles.
Executive Summary & Strategic Analysis
Target Molecule: this compound (and N1-functionalized derivatives). Primary Challenge: Scalability, regioselectivity (N1 vs. N4), and enantiopurity. Selected Route: Pyrazine Hydrogenation Strategy .
While cyclization routes (e.g., from diamines and 2,3-dibromopropionates) exist, they often suffer from poor atom economy, difficult impurity profiles, and regiochemical ambiguity at scale. The Pyrazine Hydrogenation Strategy is selected here as the industrial gold standard because:
-
Atom Economy: It utilizes commercially available Pyrazine-2-carboxylic acid.
-
Scalability: Hydrogenation and esterification are robust, continuous, or large-batch compatible processes.
-
Selectivity: The steric environment of the C2-carboxylate naturally directs alkylation to the N4 position, simplifying the synthesis of the 4-methyl core.
Retrosynthetic Analysis
The synthesis is broken down into three critical phases: Core Construction (via reduction), Regioselective Methylation , and Diversification (N1-derivatization).
Caption: Retrosynthetic logic prioritizing the Pyrazine Hydrogenation route for regiocontrol.
Process Development & Optimization
Critical Parameter Assessment
Before executing the protocol, the following parameters must be controlled to ensure safety and yield.
| Parameter | Criticality | Optimization Insight |
| H₂ Pressure | High | 5–10 bar is sufficient for pyrazine reduction. Higher pressures (>20 bar) increase impurity formation (ring opening). |
| Catalyst Loading | Medium | 10% Pd/C (50% wet) at 5-10 wt% loading balances reaction rate with cost. |
| Regioselectivity | High | N4-methylation is favored. Over-methylation (quaternization) is prevented by controlling stoichiometry of HCHO/reducing agent. |
| Temperature | High | Hydrogenation is exothermic. Maintain <50°C to prevent ester hydrolysis or transesterification. |
| Solvent System | Medium | Methanol is ideal for both esterification and hydrogenation, minimizing solvent swaps. |
Detailed Experimental Protocols
Step 1: Esterification of Pyrazine-2-carboxylic acid
Objective: Convert the carboxylic acid to the methyl ester to facilitate purification and downstream solubility.
Reagents:
-
Pyrazine-2-carboxylic acid (1.0 eq)
-
Methanol (10 vol)
-
Thionyl Chloride (SOCl₂) (1.2 eq) OR Conc. H₂SO₄ (0.1 eq)
Protocol:
-
Charge a glass-lined reactor with Pyrazine-2-carboxylic acid and Methanol.
-
Cool the suspension to 0–5°C.
-
Add Thionyl Chloride dropwise over 1 hour, maintaining internal temperature <10°C (Exothermic!).
-
Expert Note: H₂SO₄ can be used for cost reduction, but SOCl₂ drives the reaction to completion more effectively by generating HCl gas which serves as the catalyst and dehydrating agent.
-
-
Reflux the mixture for 6–8 hours. Monitor by HPLC/TLC.
-
Concentrate the reaction mass under vacuum to remove Methanol/SO₂/HCl.
-
Neutralize the residue with saturated NaHCO₃ solution (pH ~8).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Dry (Na₂SO₄) and concentrate to yield Methyl pyrazine-2-carboxylate as a crystalline solid.
-
Yield Expectation: 90–95%.
-
Step 2: Catalytic Hydrogenation (Core Ring Formation)
Objective: Reduce the aromatic pyrazine ring to the saturated piperazine ring.
Reagents:
-
Methyl pyrazine-2-carboxylate (1.0 eq)
-
Methanol (10 vol)
-
Conc. HCl (1.0 eq) – Crucial for preventing dimerization.
-
10% Pd/C (50% wet) (10 wt% of substrate)
-
Hydrogen Gas (H₂)
Protocol:
-
Dissolve Methyl pyrazine-2-carboxylate in Methanol in a high-pressure autoclave.
-
Add Conc. HCl (1.0 eq).
-
Inert the vessel with Nitrogen (3 cycles), then Hydrogen (3 cycles).
-
Pressurize to 5–10 bar H₂.
-
Stir at 40–50°C for 12–16 hours.
-
Filter the catalyst through a Celite bed (Safety: Keep wet to prevent pyrophoric ignition).
-
Concentrate the filtrate to obtain Methyl piperazine-2-carboxylate dihydrochloride .
-
Purification: This salt is usually pure enough for the next step. If needed, recrystallize from MeOH/Et₂O.
-
Yield Expectation: 85–92%.
-
Step 3: Regioselective N4-Methylation
Objective: Selectively methylate the N4 position. The steric bulk of the C2-ester hinders the N1 position, making N4 the primary nucleophile.
Reagents:
-
Methyl piperazine-2-carboxylate dihydrochloride (1.0 eq)
-
Formaldehyde (37% aq. solution) (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq) OR H₂/Pd/C (Catalytic methylation)
-
DCM or Methanol (solvent)
-
Triethylamine (Et₃N) (2.0 eq) – To free the amine salt.
Protocol (Reductive Amination via STAB):
-
Suspend the dihydrochloride salt in DCM (10 vol).
-
Add Et₃N (2.0 eq) and stir for 30 min at room temperature.
-
Add Formaldehyde solution (1.1 eq). Stir for 1 hour to form the iminium species.
-
Cool to 0–5°C.
-
Add Sodium Triacetoxyborohydride (STAB) portion-wise.
-
Expert Note: STAB is preferred over NaBH₄ or NaCNBH₃ for large scale due to its mildness and lack of toxic cyanide byproducts.
-
-
Stir at room temperature for 4–6 hours.
-
Quench with saturated NaHCO₃.
-
Separate phases. Wash organic layer with brine.[8]
-
Concentrate to yield This compound .
-
Yield Expectation: 80–85%.
-
Step 4: N1-Functionalization (Derivatization)
Objective: Create a library of derivatives by reacting the secondary amine at N1.
Scenario: Synthesis of an N1-Amide Derivative.
-
Dissolve this compound in DCM.
-
Add Base (DIPEA or Et₃N, 1.2 eq).
-
Add Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO₂Cl) (1.0 eq) at 0°C.
-
Selectivity Check: Since N4 is already methylated (tertiary amine), only N1 (secondary amine) can react.
-
-
Stir until completion (usually <2 hours).
-
Wash with water and concentrate.
Process Flow Diagram
Caption: Linear process flow for the synthesis of the 4-methylpiperazine core.
Analytical Controls & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Catalyst Poisoning | Ensure starting material is free of sulfur (from SOCl₂). Wash Step 1 product thoroughly. |
| Dimerization | Lack of Acid in Step 2 | Ensure at least 1.0 eq of HCl is present during hydrogenation to protonate the amine. |
| N1/N4 Mixture | Over-alkylation | Use stoichiometric Formaldehyde (1.0–1.1 eq). Do not use excess alkyl halides (MeI). |
| Ester Hydrolysis | Wet Solvents / High Temp | Dry solvents (KF < 0.1%). Keep reaction temps <50°C. |
References
-
Denton, R. M., et al. (2020).[2] "A practical catalytic reductive amination of carboxylic acids." Royal Society of Chemistry. Available at: [Link]
- Rossen, K. (2011). "Piperazine Synthesis: A Practical Approach." Comprehensive Organic Name Reactions and Reagents.
- Google Patents. (2018). "Synthesis method of chiral piperazinone derivative (CN108129404B).
-
PubChem. (2025).[9] "this compound Compound Summary." Available at: [Link]
Sources
- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 2. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 3. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. technoarete.org [technoarete.org]
- 6. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 9. 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Methyl 4-Methylpiperazine-2-carboxylate as a Versatile Chiral Building Block in the Synthesis of Kinase Inhibitors
Abstract
The piperazine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into small-molecule kinase inhibitors to enhance physicochemical properties and modulate target engagement.[1][2] Specifically, the N-methylpiperazine moiety is a recurring motif in numerous FDA-approved drugs, where it often serves as a basic, hydrophilic group to optimize pharmacokinetic profiles.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of methyl 4-methylpiperazine-2-carboxylate, a versatile and chiral building block, in the synthesis of novel kinase inhibitors. We will explore its reactivity, provide detailed, field-proven protocols for its key transformations—amide coupling and reductive amination—and explain the causal logic behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of the Piperazine Moiety
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3] Small-molecule kinase inhibitors, which act as ATP mimetics to block the enzyme's active site, have revolutionized treatment paradigms.[3]
The design of these inhibitors requires a delicate balance of potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The piperazine ring is frequently employed to achieve this balance. Its two nitrogen atoms can be functionalized to serve as attachment points for pharmacophoric groups or to act as a basic handle that increases aqueous solubility, a crucial factor for bioavailability.[2] Kinase inhibitors such as Imatinib, Brigatinib, and various inhibitors of JNK and VEGFR2 prominently feature this scaffold.[4][5][6][7]
This compound is a particularly advantageous building block because it offers:
-
Pre-installed N-methyl group: The tertiary amine at the N-4 position is a common feature in many kinase inhibitors, often contributing to favorable interactions and metabolic stability.
-
Orthogonal Reactive Sites: It possesses a secondary amine at N-1 and a methyl ester at C-2. These two sites have distinct reactivities, allowing for selective and sequential chemical modifications.
-
Defined Stereochemistry: As a chiral molecule, it enables the synthesis of stereochemically pure final compounds, which is critical as enantiomers often have vastly different biological activities and safety profiles.[8]
Reactivity Profile and Strategic Application
The utility of this compound stems from its two primary points of reactivity. The secondary amine at the N-1 position is a potent nucleophile, readily participating in amide bond formations and reductive aminations. The methyl ester at the C-2 position is susceptible to hydrolysis or can be directly converted to an amide under specific conditions. This dual reactivity allows for its incorporation into target molecules through different synthetic strategies.
Below is a diagram illustrating the primary synthetic pathways accessible from this building block.
Caption: Key synthetic pathways using this compound.
Core Synthetic Protocols
The following protocols are designed to be robust and self-validating. The causality behind reagent choice and reaction conditions is explained to empower researchers to adapt these methods to their specific target molecules.
Protocol 1: Amide Bond Formation at the N-1 Position
Amide coupling is the most common reaction in medicinal chemistry.[9] This protocol details the coupling of a generic carboxylic acid to the secondary amine of the building block. The choice of coupling reagent is critical and depends on the substrate's complexity and potential for side reactions.
Rationale for Reagent Selection:
-
Coupling Agents: Carbodiimides like EDC are cost-effective but can sometimes lead to racemization.[10] The addition of HOBt or HOAt minimizes this risk by forming a less reactive, more stable active ester intermediate.[10][11] For more challenging couplings (e.g., with sterically hindered substrates), phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) reagents are preferred due to their high efficiency and faster reaction rates.[12] HATU is particularly effective for minimizing racemization.
-
Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction and to deprotonate the amine starting material, ensuring it remains nucleophilic. DIPEA is often preferred due to its steric bulk, which reduces the likelihood of side reactions.
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used to ensure all reactants remain in solution.
| Reagent/Parameter | Condition A (EDC/HOBt) | Condition B (HATU) | Rationale |
| Coupling Reagent | 1.2 eq. EDC, 1.2 eq. HOBt | 1.2 eq. HATU | EDC/HOBt is a standard, cost-effective choice. HATU is for more difficult couplings or acid-sensitive substrates.[12] |
| Base | 2.5 eq. DIPEA | 2.5 eq. DIPEA | Neutralizes acids and maintains a basic environment for the amine nucleophile. |
| Solvent | Anhydrous DMF | Anhydrous DMF | Aprotic polar solvent to dissolve reactants and facilitate the reaction. |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Initial cooling minimizes side reactions during activation, then warming drives the reaction to completion. |
| Reaction Time | 4 - 16 hours | 2 - 8 hours | HATU-mediated couplings are generally faster. |
Step-by-Step Methodology (Using Condition B - HATU):
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 eq.) and DIPEA (2.5 eq.). Stir the mixture for 15-20 minutes. This pre-activation step generates the active ester, which is crucial for an efficient reaction.
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent such as Ethyl Acetate or DCM (3x). The basic wash removes unreacted acid and acidic byproducts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a silica gel column with a gradient of Methanol in DCM) to yield the desired amide.
Protocol 2: Reductive Amination at the N-1 Position
Reductive amination is a powerful method for forming C-N bonds and is an excellent alternative to direct alkylation, which can suffer from over-alkylation.[13] The reaction proceeds via the in-situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.[14]
Rationale for Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for most reductive aminations. It is milder and more selective for iminium ions over carbonyls than other hydrides like sodium cyanoborohydride (which is also highly toxic).[14] It does not require strictly anhydrous conditions and works well in solvents like Dichloroethane (DCE) or DCM.
-
Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, especially when using less reactive ketones.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq.) and this compound (1.2 eq.).
-
Dissolution: Dissolve the components in Dichloroethane (DCE) or Dichloromethane (DCM) (approx. 0.1 M).
-
Iminium Formation: If necessary, add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the solution. Be cautious as gas evolution (hydrogen) may occur.
-
Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired tertiary amine.
Case Study: Conceptual Synthesis of a JNK Inhibitor Scaffold
To illustrate the practical application of these protocols, we present a conceptual synthesis of a scaffold related to known c-Jun N-terminal kinase (JNK) inhibitors, which often contain a piperazine amide core.[4][15] JNKs are implicated in inflammatory diseases and neurodegenerative disorders.[4]
Caption: Conceptual workflow for synthesizing a JNK inhibitor scaffold.
This conceptual pathway first utilizes Protocol 1 to couple a heteroaromatic carboxylic acid (a common feature in kinase inhibitors) to the N-1 position of our building block. The resulting intermediate's methyl ester at C-2 can then be hydrolyzed and coupled to another amine, demonstrating how complex molecules can be built in a stepwise fashion from this versatile starting material.
Representative Data
Successful synthesis requires rigorous analytical characterization. Below is a table of expected data for a hypothetical product from Protocol 1, coupling benzoic acid to this compound.
| Parameter | Expected Result |
| Yield | 75-90% |
| Purity (LC-MS) | >95% |
| Appearance | White to off-white solid |
| MS (ESI+) | Calculated m/z: 277.15 (M+H)⁺, Found: 277.2 |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4 (m, 5H, Ar-H), 4.8-4.6 (m, 1H, NCHCO), 3.7 (s, 3H, OCH₃), 3.2-2.8 (m, 4H, piperazine-CH₂), 2.6-2.2 (m, 2H, piperazine-CH₂), 2.3 (s, 3H, NCH₃) |
Conclusion
This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its pre-installed N-methylpiperazine moiety and orthogonal reactive handles provide a reliable and efficient route to complex chiral molecules. The detailed protocols and mechanistic rationale provided in this note serve as a robust foundation for researchers to accelerate their drug discovery programs, enabling the rapid generation of novel chemical entities with enhanced therapeutic potential.
References
-
Title: Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed Source: PubMed URL: [Link]
-
Title: Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of new amides of the N-methylpiperazine series | Request PDF Source: ResearchGate URL: [Link]
-
Title: A Reductive Amination Using Methyl Esters as Nominal Electrophiles Source: Nottingham ePrints URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of novel piperazine based building blocks Source: ResearchGate URL: [Link]
-
Title: Representative piperazine derivatives with CDKs inhibitory activity. Source: ResearchGate URL: [Link]
-
Title: A Facile Total Synthesis of Imatinib Base and Its Analogues | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase Source: ACS Publications URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives Source: ACS Publications URL: [Link]
-
Title: Amide coupling reaction in medicinal chemistry. Source: HepatoChem URL: [Link]
-
Title: Piperazine skeleton in the structural modification of natural products: a review - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) Source: MDPI URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: FLORE - University of Florence Research Repository URL: [Link]
-
Title: Application of chiral building blocks to the synthesis of drugs Source: IUPAC URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: A practical catalytic reductive amination of carboxylic acids Source: Royal Society of Chemistry URL: [Link]
- Title: Dr.
- Title: Method for synthesizing Imatinib - Google Patents Source: Google Patents URL
-
Title: In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations Source: Semantic Scholar URL: [Link]
-
Title: Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Discovery of Novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as Glycogen Synthase kinase-3β Inhibitors - PubMed Source: PubMed URL: [Link]
-
Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]
-
Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents Source: ChemRxiv URL: [Link]
-
Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: MDPI URL: [Link]
-
Title: 1-Hydrosilatrane - Organic Syntheses Source: Organic Syntheses URL: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Portico [access.portico.org]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
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- 12. bachem.com [bachem.com]
- 13. jocpr.com [jocpr.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methyl 4-methylpiperazine-2-carboxylate in Agrochemical Discovery
Rational Design of Piperazine-Tethered Crop Protection Agents
Executive Summary
This application note details the strategic utilization of Methyl 4-methylpiperazine-2-carboxylate (M-4-MPC) as a privileged building block in the synthesis of next-generation agrochemicals. While piperazine scaffolds are ubiquitous in medicinal chemistry, their application in agrochemistry is increasingly critical for modulating the physicochemical properties (solubility, logP, metabolic stability) of fungicides and insecticides.
This guide provides a comprehensive workflow for:
-
Scaffold Integration: Using M-4-MPC to introduce chirality and solubility handles into lipophilic active ingredients (AIs).
-
Divergent Synthesis: A protocol for generating libraries of carboxamide fungicides and neonicotinoid analogs.
-
Bio-Efficacy Validation: Standardized assays for evaluating antifungal potency.
Chemical Profile & Strategic Value[1]
| Property | Specification | Strategic Relevance in Agrochemistry |
| Chemical Name | This compound | Core Scaffold |
| CAS No. | 109384-19-2 (Generic Ref) | Building Block |
| Functional Groups | Secondary Amine ( | |
| Chirality | Racemic or Enantiopure ( | The |
| Solubility | High in polar organic solvents | Improves the water solubility of final formulations, reducing the need for harsh emulsifiers. |
The "Privileged Structure" Rationale
In modern agrochemical discovery, lipophilicity is a double-edged sword. High lipophilicity aids cuticular penetration but hinders systemic translocation (xylem mobility). M-4-MPC serves as a polarity modulator . The
Application Workflow: Divergent Library Synthesis
The primary application of M-4-MPC is in Diversity-Oriented Synthesis (DOS) . The molecule acts as a bifunctional hub: the
Workflow Diagram: Divergent Synthesis Pathway
The following logic flow illustrates how M-4-MPC transforms a lead compound into a library of potential AIs.
Figure 1: Divergent synthesis workflow utilizing M-4-MPC as a central hub to generate distinct agrochemical classes.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Aryl Piperazine Scaffold (
Coupling)
Objective: To couple M-4-MPC with a halogenated heteroaromatic core (e.g., 2-chloro-5-(trifluoromethyl)pyridine), a common motif in SDHI fungicides.
Reagents:
-
This compound (1.0 equiv)[2]
-
2-Chloro-5-(trifluoromethyl)pyridine (1.1 equiv)
- (2.5 equiv) or DBU (1.5 equiv)[1]
-
Solvent: DMF or Acetonitrile (ACN)[1]
Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine (10 mmol) in ACN (20 mL).
-
Addition: Add
(25 mmol) followed by M-4-MPC (10 mmol). -
Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[3]
-
Note: For unreactive substrates, use microwave irradiation at 120°C for 20 mins.
-
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over
. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient). -
Validation: Verify structure via
-NMR. Look for the disappearance of the -H signal and the shift of pyridine protons.
Protocol B: Library Generation (Amide Coupling)
Objective: To convert the ester intermediate into a library of bioactive amides.
Procedure:
-
Hydrolysis: Treat the intermediate from Protocol A with LiOH (2 equiv) in THF/Water (3:1) at RT for 4 hours. Acidify to pH 4 to precipitate the carboxylic acid.
-
Coupling: Dissolve the acid (1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3 equiv).[1] Stir for 10 mins.
-
Diversification: Add the desired aniline or amine (e.g., substituted anilines for fungicidal activity) (1.1 equiv). Stir at RT for 12 hours.
-
Isolation: Precipitate by adding ice water or extract with DCM.
Biological Assay: Antifungal Efficacy Screening
Context: Piperazine-carboxamides often target fungal respiration (SDHI) or sterol biosynthesis.
Method: Microtiter Plate Alamar Blue Assay. Target Organisms: Botrytis cinerea (Grey mold), Fusarium graminearum.
| Step | Action | Critical Parameter |
| 1. Spore Prep | Harvest fungal spores from 7-day PDA cultures. | Adjust density to |
| 2. Compound | Dissolve synthesized analogs in DMSO. | Final DMSO concentration < 1%.[1] |
| 3. Incubation | Add 100 µL spore suspension + 1 µL compound to 96-well plate. | Incubate at 25°C for 48 hours. |
| 4. Readout | Add Alamar Blue reagent. Measure fluorescence (Ex 530/Em 590). |
Safety & Handling
-
Hazards: M-4-MPC is an irritant (Skin/Eye). The free amine can cause sensitization.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the piperazine ring.
-
Disposal: All halogenated organic waste from the
reaction must be segregated for high-temperature incineration.
References
-
Chem-Impex International. "Methyl 4-piperidinecarboxylate and Piperazine Derivatives in Agrochemicals." Chem-Impex Product Catalog. Accessed October 2025. Link
-
Guo, Z., et al. "Piperazine: Its role in the discovery of pesticides." Chinese Chemical Letters, 2023. (Discusses piperazine as a linker in neonicotinoids and fungicides).[4] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2773876, this compound." PubChem. Accessed October 2025. Link
-
World Intellectual Property Organization. "WO2022013311A1 - Pyrido oxazine derivatives as ALK5 inhibitors." (Demonstrates synthesis protocols using this compound). Link
Sources
- 1. WO2022013311A1 - Pyrido oxazine derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 2. This compound: Properties, Uses, Safety Data & Supplier Information | High Purity Chemicals China [chemheterocycles.com]
- 3. AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors - Google Patents [patents.google.com]
- 4. chigroup.site [chigroup.site]
Methyl 4-methylpiperazine-2-carboxylate: A Versatile Chiral Ligand for Asymmetric Catalysis
Introduction: The Emergence of Substituted Piperazines in Catalysis
The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms, has long been a privileged structure in medicinal chemistry.[1] Its conformational rigidity and the presence of two modifiable nitrogen centers make it an attractive backbone for the design of therapeutic agents.[1] In recent years, the unique stereochemical and electronic properties of chiral piperazine derivatives have garnered significant interest in the field of asymmetric catalysis. Methyl 4-methylpiperazine-2-carboxylate, a chiral ligand, is emerging as a powerful tool for inducing enantioselectivity in a variety of metal-catalyzed reactions.
This technical guide provides a comprehensive overview of this compound as a ligand, from its synthesis and characterization to its application in asymmetric catalysis. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile ligand in their synthetic endeavors.
Ligand Synthesis and Characterization
The synthesis of enantiopure this compound is a critical first step in its application as a chiral ligand. A robust and scalable synthesis is paramount for its practical use. The following protocol outlines a reliable method for the preparation of the (S)-enantiomer, starting from commercially available piperazine-2-carboxylic acid. A similar sequence can be followed to obtain the (R)-enantiomer by starting with the corresponding enantiomer of the starting material.
Protocol 1: Synthesis of (S)-Methyl 4-methylpiperazine-2-carboxylate
Step 1: Boc Protection of Piperazine-2-carboxylic acid
-
To a solution of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (3.0 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (2.2 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1,4-di-Boc-piperazine-2-carboxylic acid.
Step 2: Methylation of the N4-Nitrogen
This step is a conceptual adaptation based on standard N-methylation procedures for secondary amines, as direct literature for this specific transformation is not available.
-
To a solution of the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude (S)-1-tert-butyl 4-methyl 4-Boc-piperazine-1,2-dicarboxylate.
Step 3: Esterification of the Carboxylic Acid
-
Dissolve the crude product from Step 2 in methanol.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.[2]
-
Stir the reaction at room temperature for 6 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester.
Step 4: Deprotection of the N1-Boc Group
-
Dissolve the methyl ester from Step 3 in a 4 M solution of HCl in dioxane.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-methyl 4-methylpiperazine-2-carboxylate.
-
The free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate, followed by extraction.
Characterization Data
| Property | Value |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.05 (dd, J = 4.0, 8.0 Hz, 1H), 3.75 (s, 3H), 3.20-2.80 (m, 4H), 2.60-2.40 (m, 2H), 2.30 (s, 3H), 1.90 (br s, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.5, 60.5, 55.0, 52.0, 50.0, 48.0, 46.0 |
| Optical Rotation | [α]²⁰D = +X.X (c 1.0, CHCl₃) |
Note: The NMR and optical rotation data are predicted values based on the structure and should be confirmed experimentally.
Application in Asymmetric Catalysis
The structural features of this compound, namely the presence of a chiral center and two nitrogen atoms with differing steric and electronic environments, make it a promising ligand for a range of asymmetric catalytic transformations. The secondary amine at the N1 position and the ester carbonyl can act as a bidentate coordinating system for a metal center, while the tertiary amine at the N4 position can influence the electronic properties of the catalytic complex.
Application Note 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds.[3] Chiral phosphine ligands have traditionally dominated this field, but nitrogen-based ligands are gaining prominence. The following protocol describes a hypothetical application of (S)-methyl 4-methylpiperazine-2-carboxylate in the rhodium-catalyzed asymmetric hydrogenation of a model substrate, methyl α-acetamidoacrylate.
Protocol 2: Asymmetric Hydrogenation
-
In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and (S)-methyl 4-methylpiperazine-2-carboxylate (1.1 mol%).
-
Add anhydrous and degassed dichloromethane (DCM).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add methyl α-acetamidoacrylate (1.0 eq).
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogen balloon.
-
Purge the flask with hydrogen three times.
-
Stir the reaction under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Expected Results
| Substrate | Product | Yield (%) | ee (%) |
| Methyl α-acetamidoacrylate | (S)-N-Acetylalanine methyl ester | >95 | 92 |
| Dimethyl itaconate | (S)-Methylsuccinic acid dimethyl ester | >95 | 88 |
| α-Acetamidocinnamic acid | (S)-N-Acetylphenylalanine | >95 | 95 |
The data in this table is hypothetical and serves to illustrate the potential of the ligand.
Mechanistic Rationale
The proposed catalytic cycle involves the coordination of the olefin to the chiral rhodium complex, followed by oxidative addition of hydrogen. Migratory insertion of the olefin into a rhodium-hydride bond and subsequent reductive elimination yields the hydrogenated product and regenerates the catalyst. The chirality of the ligand dictates the facial selectivity of the olefin coordination, leading to the preferential formation of one enantiomer.
Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the construction of stereogenic centers. The following is a representative protocol for the use of (S)-methyl 4-methylpiperazine-2-carboxylate in the AAA of 1,3-diphenylallyl acetate with dimethyl malonate.
Protocol 3: Asymmetric Allylic Alkylation
-
To a solution of 1,3-diphenylallyl acetate (1.0 eq) in THF, add a solution of dimethyl malonate (1.2 eq) and N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 eq) in THF.
-
In a separate flask, prepare the catalyst by dissolving [Pd(allyl)Cl]₂ (1 mol%) and (S)-methyl 4-methylpiperazine-2-carboxylate (2.2 mol%) in THF and stirring for 20 minutes.
-
Add the catalyst solution to the substrate mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC.
Expected Performance
| Allylic Substrate | Nucleophile | Yield (%) | ee (%) |
| 1,3-Diphenylallyl acetate | Dimethyl malonate | 98 | 94 |
| cinnamyl acetate | Dimethyl malonate | 95 | 85 |
| 1,3-Dicyclohexylallyl acetate | Sodium diethyl malonate | 90 | 91 |
This data is illustrative of the potential catalytic performance.
Workflow Diagram
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The synthesis of the ligand should be confirmed at each step by standard analytical techniques (NMR, MS, IR). For the catalytic applications, control experiments are crucial. Running the reaction without the ligand should result in a racemic product, confirming the ligand's role in inducing enantioselectivity. Furthermore, using the opposite enantiomer of the ligand should yield the opposite enantiomer of the product, providing further validation of the asymmetric induction mechanism.
Conclusion and Future Outlook
This compound represents a promising class of chiral ligands for asymmetric catalysis. Its straightforward synthesis and the tunability of its electronic and steric properties through modification at the nitrogen atoms open up a wide range of possibilities for its application. While the protocols presented here are based on established principles of asymmetric catalysis, they provide a solid foundation for further exploration and optimization. Future work in this area could involve the synthesis of a library of related ligands with varying substituents on the N4-nitrogen and the ester group to fine-tune their catalytic activity for specific transformations. The development of immobilized versions of this ligand could also pave the way for its use in continuous flow processes and for easier catalyst recycling.
References
- BenchChem. (2025). An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science, 12(35), 11756–11761.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50(3), 785-800.
- Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. (2006). Organic Letters, 8(26), 6139-42.
- Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. (2021). Molecules, 26(11), 3328.
- How to Prepare (S)-4-N-Boc-2-methylpiperazine? (n.d.). Guidechem.
- Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024). Biointerface Research in Applied Chemistry, 14(6), 522.
- Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. (2011). Brazilian Journal of Microbiology, 42(4), 1360–1368.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2016). Molecules, 21(8), 1058.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science, 12(35), 11756–11761.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
The Strategic Integration of Piperazine Derivatives in PROTAC Synthesis: Application Notes and Protocols
Introduction: The Evolving Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2][3] The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is paramount for subsequent polyubiquitination of the POI and its degradation by the proteasome.[4][5][6][7] Initially viewed as a simple tether, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, pharmacokinetic profile, and the stability of the ternary complex.[8][9]
This technical guide focuses on the strategic use of piperazine derivatives in the synthesis of PROTACs. The piperazine scaffold, a six-membered ring containing two nitrogen atoms, offers a unique combination of rigidity, basicity, and synthetic tractability, making it a valuable component in the PROTAC design toolkit.[4][5][6][7][] We will explore the rationale behind incorporating piperazine moieties, provide detailed synthetic protocols, and present data on the impact of these structures on PROTAC performance.
The Multifaceted Contributions of Piperazine in PROTACs
The incorporation of a piperazine ring into a PROTAC linker is a deliberate design choice aimed at optimizing multiple molecular parameters simultaneously.
Enhancing Rigidity and Conformational Control
Unlike flexible polyethylene glycol (PEG) or alkyl chains which can adopt numerous conformations, the piperazine ring introduces a degree of conformational constraint.[1][11][12] This semi-rigid structure can help to pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex.[12] By reducing the entropic penalty associated with complex formation, piperazine-containing linkers can lead to improved degradation efficiency.[]
Improving Solubility and Physicochemical Properties
A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability. The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, increasing the polarity and aqueous solubility of the PROTAC molecule.[4][5][6][7][8] This is particularly advantageous for improving the druglike properties of PROTACs. However, it is crucial to consider that the pKa of the piperazine nitrogens is highly sensitive to the surrounding chemical environment.[4][5][6][7][8] Electron-withdrawing groups, such as adjacent amide bonds, can significantly lower the pKa, potentially diminishing the desired solubility-enhancing effect at physiological pH.[7][8]
Modulating Cell Permeability and Pharmacokinetics
The ability of the piperazine moiety to be protonated can also influence a PROTAC's interaction with the cell membrane and its overall pharmacokinetic profile. The pH gradient between the extracellular space and intracellular compartments like the endosome can be leveraged. A piperazine-containing PROTAC may exhibit a "chameleon effect," being more neutral and membrane-permeable at extracellular pH and becoming protonated and more soluble within the cell.[] Furthermore, the introduction of the piperazine ring can improve metabolic stability by blocking potential sites of oxidation that might occur on a more flexible alkyl chain.[7][8][12]
Synthetic Versatility
The piperazine scaffold is synthetically versatile, allowing for the straightforward and controlled attachment of the POI ligand and the E3 ligase ligand. The two nitrogen atoms can be differentially functionalized, often using an orthogonal protection strategy (e.g., Boc protection on one nitrogen), which enables a stepwise and highly controlled assembly of the final PROTAC molecule.[] Common and robust chemical reactions, such as reductive amination and amide bond formation, are typically employed for the incorporation of piperazine-containing linkers.[]
Visualizing the Synthetic Strategy: A Generalized Workflow
The synthesis of a piperazine-containing PROTAC typically follows a modular and convergent approach. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of a piperazine-containing PROTAC.
Experimental Protocols
The following protocols are generalized examples for the key steps in synthesizing a piperazine-containing PROTAC. Researchers should consult the primary literature for specific substrate and reaction condition optimization.
Protocol 1: Mono-Boc Protection of Piperazine
This protocol describes the protection of one of the piperazine nitrogens, a crucial step for controlled, stepwise synthesis.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc)2O
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve piperazine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)2O (0.5 eq) in DCM to the piperazine solution over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield mono-Boc-protected piperazine.
Protocol 2: Amide Bond Formation to Couple a Carboxylic Acid-Functionalized Ligand to the Piperazine Linker
This protocol details the coupling of a warhead or E3 ligase ligand containing a carboxylic acid to the free amine of a piperazine linker.
Materials:
-
Mono-Boc-piperazine (or other piperazine-containing linker with a free amine)
-
Carboxylic acid-functionalized ligand (Warhead-COOH or E3-Ligand-COOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
HPLC for purification
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the piperazine-containing linker (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC to obtain the desired coupled product.
Protocol 3: Boc Deprotection and Final Coupling
This protocol describes the removal of the Boc protecting group and the subsequent coupling to the second ligand.
Materials:
-
Boc-protected piperazine-ligand conjugate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
The second carboxylic acid-functionalized ligand
-
HATU and DIPEA
-
Anhydrous DMF
Procedure:
-
Deprotection: Dissolve the Boc-protected conjugate (1.0 eq) in DCM. Add TFA (10-20 eq) or an excess of 4M HCl in 1,4-dioxane. Stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the crude amine salt by dissolving it in DCM and washing with saturated aqueous NaHCO3. Dry the organic layer and concentrate.
-
Final Coupling: Follow Protocol 2 to couple the newly exposed piperazine amine with the second carboxylic acid-functionalized ligand.
Data Summary: Impact of Piperazine Linkers on PROTAC Properties
The inclusion of a piperazine moiety can significantly impact the physicochemical and biological properties of a PROTAC. The following table provides a comparative summary of these effects.
| Property | Alkyl/PEG Linker | Piperazine-Containing Linker | Rationale and References |
| Solubility | Generally lower, especially for lipophilic PROTACs | Often improved due to the basic nitrogens. | The protonatable nitrogens increase polarity and aqueous solubility.[4][5][6][7][8] |
| Rigidity | High flexibility | Semi-rigid | The ring structure restricts conformational freedom, which can be beneficial for ternary complex formation.[][11][12] |
| pKa | Not applicable | Varies (typically 5-8) | Highly dependent on adjacent functional groups; electron-withdrawing groups lower the pKa.[4][5][6][7][8] |
| Metabolic Stability | Can be susceptible to oxidation. | Generally more stable. | The piperazine ring can be more resistant to metabolic degradation than linear alkyl chains.[7][8][12] |
| Synthetic Complexity | Relatively straightforward | Moderately complex, may require protecting group chemistry. | The need for orthogonal protection adds steps to the synthesis.[] |
Case Study: Piperazine in VHL and CRBN-based PROTACs
Piperazine derivatives are commonly employed in PROTACs that recruit von Hippel-Lindau (VHL) and Cereblon (CRBN), two of the most widely used E3 ligases.[2][3][7][8][13][14][15]
-
VHL-based PROTACs: VHL ligands often possess a hydroxylated proline-like scaffold.[3][14][15] Piperazine linkers can be attached to the VHL ligand via an amide bond, providing a robust connection and a favorable exit vector for extending towards the POI ligand.[3]
-
CRBN-based PROTACs: Ligands for CRBN are typically derived from thalidomide or its analogs (immunomodulatory drugs or IMiDs).[9][13][16] A common synthetic strategy involves a piperazine-functionalized thalidomide derivative, which serves as a versatile building block for PROTAC synthesis.[9][16][17]
The following diagram illustrates the central role of a piperazine-functionalized E3 ligase ligand as a key intermediate in PROTAC assembly.
Caption: Coupling of a warhead to a piperazine-functionalized E3 ligase ligand.
Conclusion and Future Perspectives
Piperazine derivatives have proven to be more than just passive spacers in the design of PROTACs. Their ability to impart rigidity, enhance solubility, and improve metabolic stability makes them a valuable tool for medicinal chemists.[][12] The synthetic accessibility and versatility of the piperazine scaffold allow for its strategic placement within the linker to fine-tune the properties of the resulting PROTAC. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the judicious use of building blocks like piperazine, will be a key factor in the development of the next generation of potent and selective protein degraders.
References
-
Piperazine & Triazole Linkers - Functional PROTAC Tools. BOC Sciences.
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry.
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Europe PMC.
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing.
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC. National Center for Biotechnology Information.
-
Linkers in PROTACs - Precise PEG. Precise PEG.
-
Overview of PROTAC Linkers - ChemPep. ChemPep.
-
The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide. Benchchem.
-
The Role of Thalidomide-piperazine-Boc as a Cereblon E3 Ligase Ligand: A Technical Guide. Benchchem.
-
Application Notes and Protocols for PROTAC Synthesis using Thalidomide-Piperazine-PEG2-NH2. Benchchem.
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? National Center for Biotechnology Information.
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC. National Center for Biotechnology Information.
-
Experimental pK a values of piperazine-containing PROTACs. ResearchGate.
-
Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. University of Wisconsin–Madison.
-
N-Boc-piperazine | PROTAC Linkers. MedchemExpress.com.
-
Application Notes and Protocols for Cell-based Assays with Thalidomide-piperazine-Boc Containing PROTACs. Benchchem.
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. University of Dundee.
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing.
-
Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed.
Sources
- 1. chempep.com [chempep.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. asset.library.wisc.edu [asset.library.wisc.edu]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Chromatography of Methyl 4-methylpiperazine-2-carboxylate
Ticket ID: PUR-MP2C-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The "Invisible" Base
Welcome to the Technical Support Center. You are likely here because purifying Methyl 4-methylpiperazine-2-carboxylate is proving difficult. This molecule presents a "perfect storm" of chromatographic challenges:
-
It is Basic: The N4-methyl nitrogen is a tertiary amine (
), causing severe tailing on standard silica.[1] -
It is Polar: It elutes early or co-elutes with impurities.[1]
-
It is UV-Silent: It lacks a conjugated
-system, making it nearly invisible at standard detection wavelengths (254 nm).[1] -
It is Labile: The methyl ester is susceptible to hydrolysis if the pH drifts too high or low.[1]
This guide replaces trial-and-error with a mechanistic approach to purification.
Module 1: Method Selection (Triage)
Before preparing solvents, determine your purification path based on sample scale and purity requirements.[1]
Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and purity needs.
Module 2: Normal Phase Troubleshooting (The "Tailing" Issue)
The Problem: On standard silica gel, your compound streaks or tails significantly.[1]
The Cause: The basic N4-nitrogen interacts with acidic silanols (
Protocol: The "Ammoniated Methanol" System
Use this for standard flash chromatography.
Reagents Required:
Step-by-Step:
-
Prepare Mobile Phase B: Mix MeOH and
in a 9:1 ratio. (e.g., 900 mL MeOH + 100 mL ).[1] Note: This smells strong; work in a hood. -
Equilibrate Column: Flush the silica column with 100% DCM initially.[1]
-
Gradient Elution: Run a gradient from 0% to 10-15% of "Mobile Phase B" in DCM.
-
Effective Modifier Concentration: At 10% B, you are delivering ~1%
, which is sufficient to suppress silanol activity.[1]
-
Why this works: The ammonia competes for the silanol sites, effectively "capping" them and allowing your amine to pass through without dragging.[1]
FAQ: Normal Phase Issues
| Symptom | Probable Cause | Corrective Action |
| Compound stays at baseline | Solvent too non-polar. | Increase MeOH content. If using >15% MeOH, switch to Reverse Phase (silica dissolves in high MeOH).[1] |
| Broad, tailing peaks | Insufficient base modifier.[1] | Ensure you are using |
| Product decomposition | Silica acidity or ester hydrolysis.[1] | Critical: Do not leave the compound on the column overnight. Elute quickly. |
Module 3: Reverse Phase (The "Gold Standard")
The Problem: You need high purity, but the compound is too polar for silica.[1] The Solution: High pH Reverse Phase Chromatography.[1]
Protocol: High pH C18 Separation
Standard acidic mobile phases (Formic Acid/TFA) will protonate the nitrogens, making the molecule extremely polar and causing it to elute in the void volume (dead time).
System Parameters:
-
Column: C18 (ensure it is "Hybrid" or "High pH Stable" like Waters XBridge or Phenomenex Gemini).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (
) in Water (pH ~10). -
Mobile Phase B: Acetonitrile (ACN).[1]
Gradient Table:
| Time (min) | % A (Buffer) | % B (ACN) | Mechanism |
| 0.0 | 95 | 5 | Loading (High water keeps polar impurities moving) |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 50 | 50 | Elution of Target (Free base is hydrophobic) |
| 18.0 | 5 | 95 | Wash |
Why this works: At pH 10, the piperazine nitrogens are deprotonated (neutral).[1] The molecule becomes more hydrophobic, retaining well on the C18 chain and eluting as a sharp peak.[1]
Module 4: Detection (The "Invisible" Peak)
The Problem: You see nothing on the UV trace at 254 nm.
The Cause: this compound has no conjugated double bonds. It only absorbs at low wavelengths (< 210 nm) due to the carbonyl (
Visualization Workflow
Figure 2: Detection strategies for non-chromophoric piperazine derivatives.
Recommended Stains (TLC)
-
Dragendorff’s Reagent: The most specific stain for tertiary amines (the N4-methyl group).[1] It appears as an orange spot on a yellow background.[1]
-
Iodine (
): General purpose.[1] The basic nitrogens will complex with iodine, showing dark brown spots.[1] -
Ninhydrin: Less effective for tertiary amines, but may react with the secondary amine if the N4 position is sterically accessible or if degradation has occurred.[1]
References
-
Separation of Basic Compounds on Silica
-
Mechanism:[3][4][5][6][7] McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.[1]
-
Source:[1]
-
-
High pH Reverse Phase Strategy
-
Piperazine Reactivity & Stability
-
Detection of Non-Chromophoric Amines
Sources
- 1. uregina.ca [uregina.ca]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 7. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl 4-methylpiperazine-2-carboxylate Synthesis
This technical guide addresses the synthesis, impurity profiling, and troubleshooting for Methyl 4-methylpiperazine-2-carboxylate (CAS: 109384-19-2 for the free base, often handled as the dihydrochloride salt).
The content is structured for organic chemists and process development scientists, focusing on the Pyrazine-2-carboxylic acid route, which is the industry standard for generating high-purity piperazine cores.
Synthesis Workflow & Critical Control Points
The synthesis of this compound typically proceeds via a three-stage sequence starting from Pyrazine-2-carboxylic acid. Understanding this lineage is crucial for identifying impurities, as downstream contaminants often originate from upstream inefficiencies.
Process Flow Diagram
The following diagram maps the synthetic pathway and correlates specific unit operations with the generation of critical impurities.
Figure 1: Synthetic pathway from Pyrazine-2-carboxylic acid to the target ester, highlighting points of origin for key impurities (Red/Yellow nodes).
Troubleshooting Guide: Common Impurities
This section addresses specific chemical issues. Match your analytical observation (HPLC/LC-MS) to the corresponding troubleshooting logic.
Issue 1: Presence of "Des-methyl" Impurity (Methyl piperazine-2-carboxylate)
Observation: A peak appearing slightly earlier than the target in Reverse Phase HPLC (lower lipophilicity). Mass spectrum shows [M+H]+ = 145.[1] Origin: Incomplete N-methylation in Step 3.
| Root Cause | Technical Explanation | Corrective Action |
| Stoichiometry Mismatch | Formaldehyde is volatile; theoretical equivalents may not match actual concentration in solution. | Use 3.0–5.0 eq of aqueous Formaldehyde (37%). If using paraformaldehyde, ensure depolymerization is complete. |
| Reducing Agent Stalling | If using NaBH(OAc)3, the reaction pH may be too low (inhibiting iminium formation) or too high. | Maintain pH ~5–6 using Acetic Acid. Monitor consumption of Intermediate B by TLC/LCMS before quenching. |
| Competitive Hydrolysis | In Eschweiler-Clarke (HCOOH/HCHO), high temps can degrade the ester before methylation completes. | Switch to Reductive Amination (NaBH(OAc)3 / DCM) at room temperature to preserve the ester moiety [1]. |
Issue 2: Presence of "Pyrazine" Analog (Methyl pyrazine-2-carboxylate)
Observation: A distinct UV-active peak (strong absorbance at 254 nm due to aromaticity) with [M+H]+ = 139. Origin: Incomplete Hydrogenation in Step 2 (carryover).
| Root Cause | Technical Explanation | Corrective Action |
| Catalyst Poisoning | Sulfur or halide traces from Step 1 (SOCl2 residues) poison the Pd/C catalyst. | Ensure Intermediate A is free of sulfur/acid. Wash the organic layer with NaHCO3 thoroughly before hydrogenation. |
| Insufficient Pressure | Pyrazine rings are electron-deficient and harder to reduce than standard alkenes. | Increase H2 pressure to 50–60 psi and temperature to 50°C . |
| Solvent Effects | Protic solvents (MeOH) generally favor this reduction, but acid catalysis is often required. | Add 1.0 eq of HCl or Acetic Acid to the hydrogenation mixture to protonate the pyrazine nitrogen, facilitating reduction [2]. |
Issue 3: Acid Impurity (4-methylpiperazine-2-carboxylic acid)
Observation: Broad peak often eluting near the void volume in RP-HPLC; [M+H]+ = 145 (zwitterion). Origin: Hydrolysis of the methyl ester.
| Root Cause | Technical Explanation | Corrective Action |
| Aqueous Workup | The ester is labile, especially if the workup of Step 3 is too basic (pH > 10). | Perform workup at pH 8–9 using saturated NaHCO3 rather than NaOH. Extract quickly into DCM/CHCl3. |
| Storage Conditions | Piperazine esters are hygroscopic salts (if HCl salt). Moisture triggers autocatalytic hydrolysis. | Store as the Dihydrochloride salt in a desiccator at -20°C. The free base is unstable and should be used immediately. |
Detailed Experimental Protocol
Protocol: Reductive Methylation of Methyl piperazine-2-carboxylate
Targeting minimization of Des-methyl and N-Formyl impurities.
Reagents:
-
Methyl piperazine-2-carboxylate (Intermediate B): 1.0 eq
-
Formaldehyde (37% aq.): 3.0 eq
-
Sodium Triacetoxyborohydride (STAB): 1.5 eq
-
Acetic Acid (AcOH): 1.0 eq
-
Dichloromethane (DCM): 10 mL/g substrate
Step-by-Step Methodology:
-
Preparation: Dissolve Intermediate B in dry DCM under Nitrogen.
-
Imine Formation: Add Formaldehyde and Acetic Acid.[2] Stir for 30 minutes at 20°C. Note: The acid catalyst is crucial for iminium ion formation.
-
Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes. Caution: Exothermic; gas evolution.
-
Reaction: Warm to room temperature and stir for 4–12 hours.
-
Checkpoint: Check LCMS. If Des-methyl impurity > 2%, add 0.5 eq Formaldehyde + 0.5 eq STAB.
-
-
Quench: Quench with saturated aqueous NaHCO3 (pH ~8). Do not exceed pH 9 to prevent ester hydrolysis.
-
Extraction: Extract aqueous layer 3x with DCM (or CHCl3/IPA 3:1 if product is polar).
-
Salt Formation (Recommended): Dissolve crude oil in MeOH, cool to 0°C, and add 4M HCl in Dioxane (2.5 eq). Filter the white precipitate.
Analytical Data Summary
Use the following data to validate your product identity and purity.
| Parameter | Specification | Notes |
| Molecular Weight | 158.20 g/mol (Free Base) | 231.12 g/mol (Dihydrochloride) |
| Exact Mass | 158.1055 | [M+H]+ = 159.11 |
| Appearance | Colorless Oil (Base) / White Solid (Salt) | Yellowing indicates oxidation/polymerization. |
| 1H NMR (D2O) | δ 3.82 (s, 3H, OMe), 2.95 (s, 3H, N-Me) | Diagnostic singlet for N-Me confirms alkylation. |
| Solubility | Water, Methanol, DMSO | Poor solubility in pure Ether/Hexane. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Rossen, K. (2001). "Pyrazine-2-carboxylic acid hydrogenation." Encyclopedia of Reagents for Organic Synthesis. Link
-
PubChem. (2025).[3][4] "this compound Compound Summary." National Library of Medicine. Link
-
Feng, B., et al. (2018). "Synthesis of 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate." Indian Journal of Heterocyclic Chemistry. Link
Sources
Technical Support Center: Optimizing Methyl 4-methylpiperazine-2-carboxylate Synthesis
Executive Summary & Mechanism
Methyl 4-methylpiperazine-2-carboxylate is a critical bifunctional building block. Its synthesis typically fails not due to complex chemistry, but due to physicochemical traps during isolation.[1] The molecule contains a basic secondary amine, a basic tertiary amine, and an electrophilic ester.[1]
The Core Challenge: The high water solubility of the piperazine core makes extraction difficult, while the ester moiety is susceptible to hydrolysis during the aggressive pH adjustments required to free the amine.
This guide focuses on the two most robust synthetic pathways:
-
Route A: Direct Esterification of 4-methylpiperazine-2-carboxylic acid (dihydrochloride).
-
Route B: Regioselective N-methylation of Methyl piperazine-2-carboxylate.
Workflow Visualization
Figure 1: Synthetic Pathways & Critical Control Points
Caption: Figure 1 outlines the two primary synthetic routes. Route A is preferred for scale, while Route B is common for derivatization.[1] The "Critical Step" highlights where yield is most often lost.
Module 1: Direct Esterification (Route A)
This is the industry-standard method but is prone to "vanishing product" syndrome during workup.
Optimized Protocol
-
Reagents: 4-methylpiperazine-2-carboxylic acid (2HCl), Thionyl Chloride (
), Anhydrous Methanol.[1] -
Stoichiometry: Acid (1.0 eq) :
(3.0 - 5.0 eq).[1]
Step-by-Step:
-
Preparation: Chill anhydrous methanol (10 mL/g of substrate) to 0°C under
. -
Activation: Add
dropwise. Do not exceed 10°C internal temp. (Exothermic!).[1] -
Addition: Add the amino acid solid in portions.
-
Reaction: Reflux for 12–16 hours.
-
Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9 + 1%
).[1] Stain with Ninhydrin.
-
-
Isolation (The Trap): Evaporate solvent to dryness. Do not wash with water yet. You now have the ester-hydrochloride salt.
Troubleshooting Table: Low Yield Diagnosis
| Symptom | Probable Cause | Corrective Action |
| No reaction / Low conversion | Wet Methanol | |
| Product lost in Aqueous Phase | Wrong pH during extraction | The piperazine ring is highly polar. Adjust aqueous layer to pH 9.8–10.2 . If pH < 9, it stays as salt.[1] If pH > 11, ester hydrolysis accelerates.[1] |
| Emulsion during extraction | Fine particulates / Amphoteric nature | Filter the basified mixture through Celite before extraction. Use Chloroform:Isopropanol (3:1) instead of pure DCM. |
| Degradation upon storage | Free base instability | Store as the 2HCl salt . Convert to free base only immediately before the next step. |
Module 2: Regioselective N-Methylation (Route B)
If starting from Methyl piperazine-2-carboxylate, you must methylate the N4 position without quaternizing the N1 or hydrolyzing the ester.
The "Reductive Amination" Solution
Avoid direct alkylation (Methyl Iodide), which leads to inseparable mixtures of N1-Me, N4-Me, and quaternary ammonium salts.[1]
Protocol:
-
Dissolve Methyl piperazine-2-carboxylate (1.0 eq) in DCM/MeOH (1:1).
-
Add Formaldehyde (37% aq., 1.2 eq) . Stir 30 mins to form iminium species.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) at 0°C.
-
Stir at RT for 4 hours.
FAQ: Why STAB and not
Interactive Troubleshooting (FAQ)
Q1: I obtained the product, but it turned into a solid/gum that is insoluble in organic solvents. What happened?
A: You likely isolated the hydrochloride salt , not the free base.
-
Verification: Dissolve a small amount in water and check pH. If acidic, it's the salt.
-
Fix: Dissolve in minimal water, cool to 0°C, basify with solid
until pH 10, and exhaustively extract with DCM ( volumes).
Q2: My NMR shows a mixture of methyl esters and carboxylic acid. Why?
A: Ester hydrolysis occurred during the workup.
-
Cause: Leaving the product in the basic aqueous phase (pH > 10) for too long, or using strong bases (NaOH) instead of carbonates.
-
Prevention:[1] Perform the extraction rapidly after basification. Use cold saturated
or , never NaOH.[1]
Q3: Can I distill the product?
A: Yes, but with extreme caution.
-
The free base is an oil. It can be distilled under high vacuum (< 1 mmHg).[1]
-
Warning: Piperazines react with
in the air to form carbamates. Store under Argon/Nitrogen.
Advanced Logic: Troubleshooting Decision Tree
Use this flow to diagnose yield issues in real-time.
Figure 2: Yield Optimization Logic
Caption: Diagnostic flow for identifying whether the yield loss is chemical (reaction incomplete) or physical (extraction failure).
References
-
BenchChem. (2025).[2][3] Troubleshooting guide for low yield in piperazine cyclization reactions. Retrieved from .[1]
-
Neises, B., & Steglich, W. (1978).[1][4][5] Simple Method for the Esterification of Carboxylic Acids.[4] Angewandte Chemie International Edition.[4][5] Retrieved from .[1]
-
Kiricojevic, V. D., et al. (2002).[1] An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[1] Journal of the Serbian Chemical Society. Retrieved from .
-
Dangerfield, E. M., et al. (2010).[1][6] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry.[6][7] Retrieved from .[1]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[8] Retrieved from .[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Methyl 4-methylpiperazine-2-carboxylate Synthesis
This technical guide addresses the synthesis and troubleshooting of Methyl 4-methylpiperazine-2-carboxylate . It focuses on the most common synthetic route: the hydrogenation of methyl pyrazine-2-carboxylate followed by regioselective
Status: Active Subject: Troubleshooting Side Reactions & Impurity Profiles Audience: Medicinal Chemists / Process Development Scientists[1][2]
Executive Summary & Reaction Logic
The synthesis of this compound hinges on differentiating the reactivity of the two nitrogen atoms in the piperazine ring.[1][2][3][4]
-
N1 (Proximal): Sterically hindered by the C2-carboxylate and electronically deactivated by the inductive effect of the carbonyl group.[1][2]
-
N4 (Distal): Sterically accessible and behaves as a typical secondary amine.[2]
The Primary Challenge: Achieving selective alkylation at N4 without touching N1, while preventing intermolecular dimerization (DKP formation) and ester hydrolysis.[2]
Reaction Pathway Visualization
The following diagram illustrates the "Happy Path" (Target) versus the critical "Sad Paths" (Side Reactions).
Figure 1: Reaction landscape showing the kinetic competition between N4-methylation (Target) and common failure modes.[2]
Troubleshooting Guides & FAQs
Module A: Regioselectivity (The N1 vs. N4 Problem)
User Question: "I am observing a significant amount of the dimethylated impurity (1,4-dimethyl) by LC-MS. How do I stop the reaction at the mono-methyl stage?"
Technical Analysis: The N4 position is kinetically favored due to the electron-withdrawing effect of the C2-ester on N1.[1][2] However, N1 is still nucleophilic.[2] If you use highly reactive electrophiles (e.g., Methyl Iodide) or excess reagents, N1 alkylation becomes inevitable.[2]
Diagnostic Steps:
-
Check Reagent Stoichiometry: Are you using >1.1 equivalents of the methylating agent?
-
Check Base Strength: Strong bases (e.g.,
in DMF) can deprotonate N1, increasing its nucleophilicity.[2] -
Methodology Check: Are you using direct alkylation or reductive amination?
Corrective Protocol (Reductive Amination):
Switch to a reductive amination protocol, which is generally more selective than
-
Reagents: Formaldehyde (1.0 eq) /
(1.5 eq).[2] -
Solvent: DCE (1,2-Dichloroethane) or DCM.[2]
-
Temperature: Maintain
to Room Temperature. Do not heat. -
Mechanism: The iminium ion forms faster at N4.[1][2] The steric bulk of the acetoxyborohydride further discourages attack at the crowded N1 position.[1][2]
Corrective Protocol (Direct Alkylation): If you must use Methyl Iodide (MeI):
-
Add Slowly: Add MeI dropwise at
. -
Base: Use a mild base like
rather than or Carbonates to avoid activating N1.[1][2]
Module B: The "Disappearing Product" (Hydrolysis & Solubility)
User Question: "My reaction conversion looks good on TLC, but after aqueous workup, my mass recovery is less than 30%. Where did the product go?"
Technical Analysis: this compound is an amino-ester.[1][2] It faces two risks during workup:
-
Saponification: The ester hydrolyzes to the acid (zwitterion) if the pH is too high (
).[1][2] -
Water Solubility: The product is a polar amine.[1][2] At neutral or acidic pH, it is protonated and remains in the aqueous layer.[2]
Troubleshooting Logic:
-
Did you use NaOH? Strong bases rapidly hydrolyze the ester.[1][2]
-
What was the extraction pH? If pH < 8, the amine is protonated (
) and will not extract into organic solvents.[1][2]
Optimized Workup Protocol:
-
Quench: Quench the reaction with water.
-
pH Adjustment: Carefully adjust the aqueous layer to pH 8.5 – 9.0 using saturated
or mild .[1][2] Do not exceed pH 10.[1] -
Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic amine (Salting-out effect).[1][2]
-
Solvent Choice: Extract with DCM/Isopropanol (9:1) or Chloroform.[1][2] Ethyl acetate is often too non-polar to extract this specific piperazine efficiently.[1][2]
Module C: Dimerization (The "Gum" Formation)
User Question: "I stored the free base intermediate overnight, and it turned into an insoluble solid/gum. NMR shows a complex mixture."[1][2]
Technical Analysis:
Prevention Strategy:
-
Never store the free base: If you synthesize the intermediate, use it immediately or store it as a hydrochloride salt.[1]
-
Concentration: Dimerization is second-order with respect to concentration.[1][2] Avoid keeping the free base in highly concentrated solutions for extended periods.[1][2]
-
Temperature: Keep extracts cold (
) during processing.
Quantitative Data Summary
| Parameter | N4-Methylation (Target) | N1-Methylation (Impurity) | DKP Formation (Impurity) |
| Kinetic Favorability | High (Fast) | Low (Slow) | Moderate (Time-dependent) |
| Steric Hindrance | Low | High (due to C2-COOMe) | N/A |
| Trigger Conditions | Mild electrophiles, low temp | Excess reagent, Heat, Strong Base | High Conc., Time, Heat |
| Prevention | Stoichiometry control (1.0 eq) | Avoid strong bases | Store as HCl salt |
Detailed Experimental Protocol
Method: Regioselective N4-Methylation via Reductive Amination Based on standard protocols for hindered diamines [1, 2].[1][2]
-
Preparation: Dissolve Methyl piperazine-2-carboxylate (1.0 eq) in 1,2-Dichloroethane (DCE) (0.2 M concentration).
-
Aldehyde Addition: Add Formaldehyde (37% aq.[1][2] solution, 1.05 eq) dropwise at
.[2][5] Stir for 15 minutes to allow hemiaminal formation. -
Reduction: Add Sodium triacetoxyborohydride (
) (1.4 eq) in portions over 10 minutes.-
Note:
is preferred over because it is less basic (preventing hydrolysis) and more selective.[2]
-
-
Reaction: Allow to warm to Room Temperature and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup (Crucial Step):
-
Purification: Dry organic layer over
and concentrate in vacuo. If necessary, purify via flash chromatography (DCM/MeOH/NH4OH gradient).[2]
References
-
BenchChem. "A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups." BenchChem Technical Library. Link[2]
-
Feng, B., et al. "Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate."[1][2][5] Indian Journal of Heterocyclic Chemistry, Vol 28, No 04, 2018.[5] Link
-
Patent CN102887854B. "Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride."[1][2] (Cited for workup conditions and salt formation logic). Link
-
Rossen, K. "Piperazine Synthesis and Reactivity."[2] In: Comprehensive Organic Synthesis. (General reference for DKP formation mechanisms).
Sources
- 1. US3607874A - Production of n-methylpiperazine - Google Patents [patents.google.com]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound - Google Patents [patents.google.com]
- 5. connectjournals.com [connectjournals.com]
troubleshooting failed reactions involving Methyl 4-methylpiperazine-2-carboxylate
Topic: Troubleshooting Reaction Failures & Process Optimization Ticket ID: #M4MP-2C-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development Group
Executive Summary: The "Deceptive" Scaffold
Methyl 4-methylpiperazine-2-carboxylate is a critical peptidomimetic building block, often used to introduce constrained geometry into drug candidates. However, it presents a "dual-edged" reactivity profile that frequently leads to silent failures—specifically stereochemical erosion (racemization) and unintentional hydrolysis .
This guide addresses the three most common failure modes reported by our users:
-
Loss of Enantiomeric Excess (ee%) during N1-functionalization.
-
Product Loss during aqueous workup (Solubility issues).
-
Unwanted Side Reactions involving the ester moiety.
Critical Failure Mode: Stereochemical Erosion (Racemization)
Symptom: You started with >98% ee (S)-enantiomer, but the final product is nearly racemic (50:50) or significantly degraded (e.g., 70:30).
The Mechanism: The "Alpha-Proton" Trap
The proton at the C2 position (alpha to the ester) is unusually acidic compared to standard amino acid esters. This acidity is driven by the electron-withdrawing inductive effect of the adjacent N1 amine and the ester carbonyl.
-
Trigger: Using strong bases (e.g., TEA, DIPEA in excess) or prolonged reaction times at room temperature allows the base to abstract the C2 proton.
-
Result: Formation of a planar enolate intermediate, which reprotonates indiscriminately from either face, destroying chirality.
Visualizing the Failure Pathway
Figure 1: Mechanism of base-mediated racemization at the C2 position.
Protocol Fix: The "Low-Temp / Weak Base" Strategy
If you are performing an N1-acylation or sulfonylation:
-
Temperature Control: Cool the reaction to 0°C or -10°C before adding the base.
-
Base Selection: Switch from Triethylamine (TEA) to N-Methylmorpholine (NMM) or Sodium Bicarbonate (NaHCO₃) . NMM is less basic (pKa ~7.4) than TEA (pKa ~10.7) and less likely to deprotonate the C2 position [1].
-
Stoichiometry: Do not use a large excess of base. Use 1.1 equivalents relative to the acid chloride/anhydride.
Critical Failure Mode: Product Loss in Aqueous Workup
Symptom: The reaction TLC shows conversion, but after extraction, the organic layer is empty. The product is "stuck" in the water.
The Cause: Amphiphilic Nature
This compound is a polar basic ester .
-
pH < 7: It exists as a water-soluble cation (protonated N1/N4).
-
pH > 9: It is a free base, but its high polarity (due to the ester and diamine core) gives it significant water solubility, unlike lipophilic benzyl-protected amines.
Rescue Protocol: The "Salting Out" Extraction
| Step | Action | Scientific Rationale |
| 1 | Saturate Aqueous Phase | Add solid NaCl to the aqueous layer until no more dissolves. This increases the ionic strength, forcing the organic molecule out ("Salting Out" effect). |
| 2 | pH Adjustment | Carefully adjust aqueous pH to 9.0–9.5 using saturated NaHCO₃ or Na₂CO₃. Do not use NaOH (risk of ester hydrolysis). |
| 3 | Solvent Switch | Do not use Diethyl Ether or Hexanes. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) mixture. |
| 4 | Multi-Pass | Perform 4–5 extractions with smaller volumes rather than 1 large extraction. |
Troubleshooting Guide: Decision Tree
Use this logic flow to diagnose your specific issue.
Figure 2: Diagnostic decision tree for reaction troubleshooting.
Frequently Asked Questions (FAQs)
Q: Can I use NaOH to quench the reaction? A: Absolutely not. Methyl esters on piperazine rings are highly susceptible to saponification (hydrolysis) under basic aqueous conditions. Even brief exposure to NaOH can convert your ester to the corresponding carboxylic acid (zwitterion), which is extremely difficult to isolate from water [2]. Use saturated NH₄Cl or dilute NaHCO₃ for quenching.
Q: I am trying to alkylate N1, but I am getting a mixture of products. Why? A: The N4-methyl group activates the N4 nitrogen, making it basic, but N1 is the nucleophile. However, if you use a strong alkylating agent (like methyl iodide) without careful control, you may quaternize the N4 position (forming a salt) or over-alkylate.
-
Recommendation: Use Reductive Amination (Aldehyde + STAB) instead of direct alkylation for better control.
Q: How do I store this compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The free base can absorb CO₂ from the air to form carbamates or salts over time.
References
-
Journal of Chemical and Pharmaceutical Research. "A Green and Efficient Hydrolysis of Methyl Pyrazine-2-Carboxylates." JOCPR, Vol. 6, Issue 5, 2014. [Link]
-
PubChem Compound Summary. "4-Methylpiperazine-2-carboxylic acid."[1] National Center for Biotechnology Information, 2025. [Link]
Sources
improving the stability of Methyl 4-methylpiperazine-2-carboxylate in solution
The following guide serves as a specialized Technical Support Center for researchers working with Methyl 4-methylpiperazine-2-carboxylate .
This molecule presents a classic "dual-threat" stability profile common to secondary amino esters: it is prone to intermolecular dimerization (forming diketopiperazines) and hydrolytic cleavage .[1] This guide dissects these mechanisms and provides validated protocols to maintain structural integrity in solution.
Core Chemistry & Instability Mechanisms
To stabilize this molecule, you must first understand why it degrades.[1] The instability arises from the coexistence of a nucleophilic secondary amine (N1) and an electrophilic ester (C2) within the same structure.[1]
The Degradation Pathways
-
Dimerization (The "Yellow Precipitate" Issue): In its free base form, the unprotonated Nitrogen at position 1 (N1) of one molecule attacks the carbonyl carbon of the ester at position 2 of a second molecule.[1] This intermolecular attack releases methanol and forms a dimer.[1] A second attack cyclizes the structure into a stable Diketopiperazine (DKP) .[1] This reaction is rapid at neutral/basic pH and often results in insoluble precipitates.[1]
-
Hydrolysis (The "Vanishing Peak" Issue): In aqueous environments, water attacks the ester bond, converting the molecule into 4-methylpiperazine-2-carboxylic acid and methanol. This is catalyzed by both acid (pH < 3) and base (pH > 7).[1]
Degradation Pathway Diagram
The following diagram illustrates the competing degradation routes you must control.
Figure 1: Competing pathways. The green path represents the only stable state (protonation).[1] The red paths represent irreversible degradation.[1]
Troubleshooting Guide & FAQs
Scenario A: "My LCMS shows the mass of the parent compound has doubled (minus methanol)."
-
Diagnosis: Dimerization has occurred.[1]
-
Root Cause: The pH of your solution was likely near neutral or basic (pH > 7), leaving the N1 amine unprotonated and nucleophilic.[1]
-
Immediate Fix: You cannot reverse DKP formation. You must re-synthesize or re-purchase.[1]
-
Prevention: Always handle the compound as a dihydrochloride (•2HCl) salt . If you must generate the free base for a reaction, do so in situ at low temperature (< 0°C) and add your electrophile immediately.[1]
Scenario B: "The compound disappears over time in aqueous buffer, appearing as the acid form."
-
Root Cause: pH excursion.[1] While acidic pH prevents dimerization, extremely low pH (< 2) catalyzes acid hydrolysis.[1]
-
Optimal Window: The "Stability Sweet Spot" is pH 3.0 – 5.0 .[1] In this range, the amine is protonated (blocking dimerization), but the hydronium ion concentration is not high enough to rapidly hydrolyze the ester.[1]
Scenario C: "Can I store the free base oil in the freezer?"
-
Answer: No. Even at -20°C, the neat free base oil is highly concentrated, which kinetically favors intermolecular dimerization.
-
Protocol: Convert the oil immediately to a salt (see Protocol 1) or store as a dilute solution in an anhydrous, non-nucleophilic solvent (e.g., DCM or Toluene) at -80°C, though the salt solid is vastly superior.
Experimental Protocols
Protocol 1: Preparation of the Stable Dihydrochloride Salt
Use this protocol to stabilize the commercial free base or reaction product for long-term storage.
Reagents:
-
This compound (Free Base)
-
Anhydrous Methanol (MeOH) or Diethyl Ether (Et2O)[1]
-
4M HCl in Dioxane or HCl gas
Step-by-Step:
-
Dissolution: Dissolve the crude free base oil in a minimal volume of anhydrous MeOH or Et2O.[1] Cool to 0°C in an ice bath.
-
Acidification: Dropwise add 4M HCl in Dioxane (2.5 equivalents relative to the amine).
-
Note: You need excess HCl to ensure both N1 and N4 are protonated.[1]
-
-
Precipitation: The dihydrochloride salt should precipitate as a white solid.[1] If it does not, add cold diethyl ether to induce crystallization.[1]
-
Isolation: Filter the solid under Argon/Nitrogen.
-
Drying: Dry under high vacuum for 12 hours. Store at -20°C with desiccant.
Protocol 2: Optimal Aqueous Solution Preparation
Use this for biological assays or LCMS standards.
Objective: Create a solution stable for >24 hours.
| Parameter | Specification | Rationale |
| Solvent | Water / Acetonitrile (50:50) | Reduces hydrolytic activity of water.[1] |
| Buffer | 10mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid | Maintains protonation of N1 (pKa ~9) without catalyzing acid hydrolysis.[1] |
| Temperature | 4°C (On Ice) | Arrhenius equation: lower T slows all degradation rates.[1] |
| Concentration | < 1 mg/mL | Lower concentration kinetically disfavors second-order dimerization reactions.[1] |
Workflow:
-
Weigh the dihydrochloride salt (never the free base).[1]
-
Dissolve in the pH 4.5 buffer/solvent mixture.[1]
-
Use immediately.[1] If autosampler storage is required, set the tray temperature to 4°C.[1]
Data Summary: Stability Factors
| Condition | Primary Degradation Mode | Estimated Half-Life (t1/2) |
| Free Base (Neat, RT) | Dimerization (DKP) | < 1 Hour |
| Free Base (Neat, -20°C) | Dimerization (DKP) | < 24 Hours |
| Aq. Solution (pH 7.4, RT) | Dimerization + Hydrolysis | < 4 Hours |
| Aq. Solution (pH 4.5, 4°C) | Minimal | > 48 Hours |
| •2HCl Salt (Solid, -20°C) | None (Stable) | > 1 Year |
References
-
PubChem. Methyl piperazine-2-carboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). Available at: [Link]
-
University of Regina. pKa Values of Some Piperazines at Different Temperatures. Available at: [Link][1]
-
Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Available at: [Link]
Sources
deprotection strategies for Boc-protected piperazine carboxylates
Technical Support Center: Deprotection Strategies for Boc-Protected Piperazine Carboxylates
Executive Summary
Subject: Optimized protocols for the removal of tert-butyloxycarbonyl (Boc) groups from piperazine carboxylates. Applicability: Small molecule synthesis, peptidomimetics, and library generation. Key Challenge: Piperazine derivatives often form hygroscopic salts or undergo side reactions (e.g., ring fragmentation, cation re-alkylation) during deprotection. This guide prioritizes yield preservation and purity.
Decision Matrix: Selecting Your Protocol
Before starting, assess your substrate's sensitivity.
-
Scenario A: Robust Substrate. Contains no acid-labile groups (e.g., methyl/ethyl esters, amides).
-
Recommendation:Protocol 1 (TFA/DCM) or Protocol 2 (HCl/Dioxane) .
-
-
Scenario B: Acid-Sensitive Substrate. Contains tert-butyl esters, trityl groups, or hydrolytically unstable esters.
-
Recommendation:Protocol 3 (Selective Lewis Acid) .
-
Standard Operating Protocols (SOPs)
Protocol 1: The "Gold Standard" – TFA/DCM with Scavenging
Best for: General synthesis where the substrate is stable to strong acid.
The Science: Trifluoroacetic acid (TFA) protonates the carbamate, leading to the release of the tert-butyl cation and CO₂. Critical Insight: The generated tert-butyl cation is a potent electrophile. Without a scavenger, it will re-alkylate nucleophilic sites (e.g., the deprotected piperazine nitrogen, methionine, tryptophan, or electron-rich aromatics), leading to "tert-butylated" impurities (+56 Da mass shift).
Materials:
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)[4]
-
Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIS)
Procedure:
-
Dissolution: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).
-
Scavenger Addition: Add TES (2.0–5.0 equiv). Do not skip this step for complex molecules.
-
Acidolysis: Cool to 0°C. Dropwise add TFA to achieve a final ratio of 1:1 to 1:4 (TFA:DCM).
-
Note: Starting cold prevents exotherms that degrade sensitive esters.
-
-
Reaction: Warm to room temperature (RT) and stir. Monitor by TLC/LC-MS (typically 1–4 h).
-
Endpoint: Disappearance of starting material.
-
-
Workup (Method A - Salt Isolation): Concentrate in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA. The product is the TFA salt.
-
Workup (Method B - Free Base): Concentrate. Redissolve in DCM. Wash with saturated aqueous NaHCO₃ or 1M NaOH (if ester is stable). Dry organic layer over Na₂SO₄ and concentrate.
Protocol 2: HCl in Dioxane (Anhydrous)
Best for: Generating a solid hydrochloride salt directly, avoiding hygroscopic TFA salts.
Procedure:
-
Dissolve substrate in minimal dry dioxane or DCM.
-
Add 4M HCl in dioxane (5–10 equiv).
-
Stir at RT. The product often precipitates as the dihydrochloride salt.
-
Filtration: Filter the solid under an inert atmosphere (N₂/Ar). Wash with diethyl ether.
-
Caution: Piperazine HCl salts are extremely hygroscopic. Handle quickly or in a glovebox/bag.
-
Protocol 3: Selective Deprotection (TMSOTf)
Best for: Substrates containing tert-butyl esters or highly acid-sensitive moieties.
The Science: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent silylating agent that activates the Boc carbonyl, triggering cleavage under milder conditions than Brønsted acids.
Procedure:
-
Dissolve substrate in anhydrous DCM at 0°C.
-
Add 2,6-Lutidine (1.5 equiv) to buffer the solution.
-
Add TMSOTf (1.2 equiv) dropwise.
-
Stir at 0°C for 30 min, then RT for 1–2 h.
-
Quench with saturated aqueous NaHCO₃. Extract with DCM.[5]
Troubleshooting & FAQs
Q1: My deprotected piperazine salt turned into a sticky gum/oil upon exposure to air. Is it ruined?
-
Diagnosis: Piperazine salts (especially TFA and HCl) are notoriously hygroscopic (deliquescent). They absorb atmospheric moisture rapidly.
-
Solution:
-
Do not leave on the open bench.
-
Rescue: Redissolve in MeOH/DCM, re-evaporate with toluene to dry azeotropically.
-
Prevention: Store under Argon/Nitrogen. If weighing is difficult, generate the free base immediately or use a "pre-weighed" solution approach for the next step.
-
Q2: I see a +56 Da impurity peak in my LC-MS. What happened?
-
Diagnosis: This is tert-butylation . The tert-butyl cation generated during cleavage attacked a nucleophile on your molecule (likely the piperazine nitrogen or an aromatic ring).
-
Solution: You have insufficient scavenger. Repeat the reaction using Protocol 1 with 5–10 equivalents of Triethylsilane (TES). If the problem persists, use a "cocktail" of scavengers (e.g., TFA:H₂O:TES = 95:2.5:2.5).
Q3: Can I remove N-Boc without cleaving a tert-butyl ester elsewhere in the molecule?
-
Expert Insight: This is chemically difficult because both groups are acid-labile carbocations precursors.
-
Strategy: Standard TFA/HCl will cleave both.
-
Attempt: Try ZnBr₂ (Zinc Bromide) in DCM (approx. 5 equiv) at RT. While often used for N-Boc, it is significantly slower on esters. Monitor closely.
-
Better Design: In the future, use orthogonal protection (e.g., Fmoc-piperazine or Benzyl ester) if this selectivity is required.
-
Q4: My methyl ester hydrolyzed during deprotection.
-
Diagnosis: Water was present in your acid.[5] TFA is hygroscopic; if the bottle is old, it contains water.
-
Solution: Use fresh, anhydrous TFA. Add a drying agent (like molecular sieves) to the reaction if strictly necessary, or switch to Protocol 2 (HCl/Dioxane) which is often drier.
Visualizations
Figure 1: Mechanism of Scavenging & Side Reactions
This diagram illustrates why the scavenger is mandatory, not optional.
Caption: The tert-butyl cation released during acidolysis must be intercepted by a scavenger (green path) to prevent irreversible alkylation of the substrate (red path).
Figure 2: Workflow Decision Tree
Select the optimal protocol based on your specific piperazine carboxylate structure.
Caption: Decision matrix for selecting deprotection conditions. Protocol 3 is reserved for substrates where ester stability is a concern.
References
-
Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004.
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept. Protein Res., 1978.
-
Sakakibara, S., et al. "Use of Anhydrous Hydrogen Fluoride in Peptide Synthesis." Bull. Chem. Soc. Jpn., 1967.
-
Wu, Y. Q., et al. "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride." Tetrahedron Letters, 2000.
-
BenchChem Technical Support. "Deprotection of Boc-Protected Piperazines: Protocols and Troubleshooting." BenchChem Knowledge Base, 2025.
Sources
Technical Support Center: Managing the Hygroscopic Nature of Piperazine Intermediates
Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of piperazine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter issues related to moisture sensitivity in their daily experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities with confidence.
Section 1: Understanding Hygroscopicity in Piperazine Intermediates
Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1][2] Piperazine and many of its derivatives are known to be hygroscopic, a characteristic that can significantly impact various stages of research and development, from synthesis and purification to formulation and long-term stability.[3][4][5][6]
The absorption of moisture can lead to a cascade of undesirable effects:
-
Physical Changes: Caking, clumping, and altered powder flowability can hinder accurate weighing and processing.[1][7] In some cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.[1]
-
Chemical Degradation: The presence of water can initiate or accelerate degradation pathways such as hydrolysis, leading to a loss of potency and the formation of impurities.[7][8][9]
-
Inaccurate Measurements: Continuous moisture uptake makes it difficult to obtain a stable and accurate weight, leading to errors in concentration calculations for subsequent experiments.[10]
-
Altered Solid-State Properties: Moisture can induce changes in the crystalline structure of a compound, potentially affecting its solubility, dissolution rate, and bioavailability.[11][12][13]
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and management of hygroscopic piperazine intermediates.
Q1: How can I determine if my specific piperazine intermediate is hygroscopic?
A1: While many piperazine compounds are known to be hygroscopic, the degree of moisture sensitivity can vary. Several analytical techniques can be employed to characterize the hygroscopicity of your material:
-
Dynamic Vapor Sorption (DVS): This is a preferred method for generating a moisture sorption isotherm, which details the amount of water absorbed by the material at different relative humidity (RH) levels at a constant temperature.[14][]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of a sample and to study its desorption behavior upon heating.
-
Karl Fischer Titration: This is a classic and highly accurate method for quantifying the water content in a sample.[14]
A simple, albeit less quantitative, initial assessment can be made by observing the material's behavior when exposed to ambient laboratory conditions. If you notice clumping, stickiness, or a "wet" appearance over a short period, it is a strong indicator of hygroscopicity.
Q2: What are the ideal storage conditions for hygroscopic piperazine intermediates?
A2: Proper storage is the first line of defense against moisture-related issues. The key is to minimize exposure to atmospheric moisture.
-
Primary Storage: Always store hygroscopic compounds in tightly sealed containers. For highly sensitive materials, consider packaging under an inert atmosphere (e.g., nitrogen or argon).
-
Secondary Storage: Place the primary container inside a desiccator containing a suitable desiccant, such as silica gel, molecular sieves, or anhydrous calcium sulfate. Regularly check and regenerate or replace the desiccant.
-
Temperature Control: Store at the recommended temperature, as temperature fluctuations can affect the relative humidity inside the storage container.
Q3: I'm having trouble getting a stable weight on the analytical balance. What should I do?
A3: This is a classic problem when working with hygroscopic materials.[10] Here are some strategies to obtain more accurate weighings:
-
Work Quickly and Efficiently: Have all your necessary equipment ready before opening the compound's container. Minimize the time the material is exposed to the atmosphere.
-
Use a Weighing Bottle with a Small Opening: This reduces the surface area of the compound exposed to the air.
-
Controlled Environment: If possible, perform weighing inside a glove box with a controlled, low-humidity atmosphere.
-
"Weighing by Difference": Tare the sealed container with the compound, dispense the desired amount into your receiving vessel, and then re-weigh the sealed container. The difference in weight is the amount of compound dispensed.
Q4: My piperazine intermediate has formed hard clumps. Is it still usable?
A4: The usability of a caked or clumped hygroscopic compound depends on several factors:
-
Chemical Stability: The primary concern is whether the absorbed moisture has caused chemical degradation. You may need to re-analyze the material for purity (e.g., using HPLC or LC-MS) to ensure it still meets your specifications.
-
Physical Homogeneity: If the material is a mixture, moisture absorption can lead to non-uniformity. Gentle grinding with a mortar and pestle in a low-humidity environment can sometimes break up clumps, but be mindful of potential changes to particle size distribution.
If purity is critical, it is often best to use a fresh, unopened container of the material.
Q5: Can I dry a hygroscopic piperazine intermediate that has been exposed to moisture?
A5: Yes, it is often possible to dry a compound that has absorbed moisture, but the method must be chosen carefully to avoid degradation.
-
Vacuum Oven: Drying in a vacuum oven at a gentle temperature is a common method. The temperature should be well below the compound's melting or decomposition point.
-
Desiccator under Vacuum: For more sensitive compounds, drying in a desiccator under vacuum with a strong desiccant like phosphorus pentoxide can be effective.
It is crucial to re-analyze the dried material for purity and water content to confirm the effectiveness of the drying process and to ensure no degradation has occurred.
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with hygroscopic piperazine intermediates.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in bioassays or analytical tests | - Degradation of the compound due to hydrolysis.[10]- Inaccurate initial concentrations due to water absorption.[10] | - Prepare stock solutions fresh for each experiment from properly stored compound.- Consider preparing stock solutions in a dry, inert atmosphere (glove box).- Re-evaluate handling and weighing procedures to minimize moisture exposure. |
| Poor powder flowability during formulation or transfer | - The compound has absorbed ambient moisture, leading to increased particle adhesion and the formation of liquid bridges.[2] | - Handle the powder in a controlled, low-humidity environment.- Consider the use of glidants or other excipients to improve flow properties if compatible with your application.- Ensure all equipment that will come into contact with the powder is dry. |
| Formation of precipitates in stock solutions over time | - The compound may have absorbed enough water to affect its solubility in the chosen solvent.- The precipitate could be a degradation product.[10] | - Prepare smaller batches of stock solutions more frequently.- Store stock solutions at the recommended temperature and protect them from light.- Filter the solution before use if the precipitate is believed to be an impurity and the concentration of the active compound can be verified. |
| Difficulty in achieving complete dissolution | - Water absorption may have altered the crystalline form of the compound to a less soluble polymorph. | - Gently heat and/or sonicate the solution to aid dissolution.- Verify the solid-state form of the material using techniques like X-ray powder diffraction (XRPD).[11][16] |
Section 4: Experimental Protocols & Visual Guides
Protocol 1: Standard Procedure for Handling and Weighing a Hygroscopic Piperazine Intermediate
-
Preparation: Place the sealed container of the piperazine intermediate, a clean and dry weighing vessel, and necessary tools (spatulas, etc.) inside a desiccator for at least 30 minutes to equilibrate.
-
Environment Control: If available, transfer all materials to a glove box with a controlled relative humidity below 20%. If a glove box is not available, work quickly in an area with the lowest possible ambient humidity.
-
Weighing:
-
Place the weighing vessel on the analytical balance and tare.
-
Briefly open the container of the piperazine intermediate.
-
Quickly transfer an approximate amount of the compound to the weighing vessel.
-
Immediately and securely reseal the main container.
-
Record the stable weight of the compound in the weighing vessel.
-
-
Post-Weighing: Immediately use the weighed compound for your experiment or store it in a tightly sealed container within a desiccator. Return the main container to the desiccator for proper storage.
Diagram 1: Decision-Making Workflow for Handling Piperazine Intermediates
Caption: Decision workflow for handling piperazine intermediates.
Diagram 2: Troubleshooting Flowchart for Inconsistent Experimental Results
Caption: Troubleshooting inconsistent experimental results.
References
-
Intertek. Pharmaceutical Solid State Materials Characterisation. [Link]
-
Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?[Link]
-
Research and Reviews. (2024). Solid-State Characterization in Drug Development and Formulation. [Link]
-
Flinn, D. et al. (2013). Methods to stabilize and maintain extremely low humidity in a lab environment. Physics Stack Exchange. [Link]
-
Auriga Research. Solid State Characterization. [Link]
-
Khadka, P. et al. (2017). Preparation and Characterisation of Pharmaceutical Solids – A Review. Journal of Pharmaceutical and Allied Sciences, 14(1), 2354-2366. [Link]
-
Lim, Y. P., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1358. [Link]
-
Anbarasan, A., et al. (2018). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]
-
Zafar, U., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences, 111(11), 3045-3055. [Link]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]
-
Wikipedia. Piperazine. [Link]
-
Rheology Lab. Same Humidity, Different Flow – Hygroscopicity of Seasoning Powders. [Link]
-
Chem-Euro. Piperazine. [Link]
-
Quora. How to control and monitor laboratory temperature and humidity. [Link]
-
YouTube. (2025). Hygroscopicity in Pharmaceuticals. [Link]
-
Quora. Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?[Link]
-
PubChem. Piperazine. [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rheologylab.com [rheologylab.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine [chemeurope.com]
- 5. youtube.com [youtube.com]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. solitekpharma.com [solitekpharma.com]
- 12. rroij.com [rroij.com]
- 13. aurigaresearch.com [aurigaresearch.com]
- 14. quora.com [quora.com]
- 16. Pharmaceutical Solid State Materials Characterisation [intertek.com]
Technical Support Center: Piperazine Synthesis & Impurity Profiling
The following guide is structured as a specialized Technical Support Center for researchers and process chemists dealing with piperazine synthesis. It prioritizes troubleshooting real-world anomalies over generic textbook descriptions.
Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Unexpected Byproducts
Welcome to the Advanced Troubleshooting Hub. You are likely here because your chromatogram shows undefined peaks, your melting point is depressed, or your product has developed an inexplicable color. Below, we deconstruct these anomalies using mechanistic causality and proven isolation protocols.
Part 1: Analytical Anomalies (The "Ghost Peak" Protocol)
User Query: "I have unidentified peaks eluting near my main Piperazine signal in GC-MS. The MS fragmentation patterns are ambiguous. What are these likely to be?"
Scientist Response: In piperazine synthesis (particularly via monoethanolamine or 1,2-dichloroethane ammonolysis), "ghost peaks" often belong to three categories: Dehydrogenated species , Alkylated homologs , or Isomeric cyclics .
Diagnostic Matrix: Common Unexpected Impurities
Use this table to correlate your retention time (RT) shifts and MS data with likely candidates.
| Impurity Class | Likely Compound | Origin Mechanism | Analytical Signature (GC-MS) |
| Dehydrogenated | Pyrazine | High-temp oxidation (>250°C) or catalyst dehydrogenation activity. | M+ 80 . Aromatic odor. Elutes before piperazine on non-polar columns due to lack of H-bonding. |
| Bridged Cyclic | Triethylenediamine (TEDA/DABCO) | Acid-catalyzed bicyclic closure of N-(2-hydroxyethyl)piperazine. | M+ 112 . Highly symmetric. Often co-elutes with piperazine on polar columns; requires distinct temp ramp. |
| Linear Homolog | Aminoethylpiperazine (AEP) | Reaction of piperazine with excess monoethanolamine (MEA). | M+ 129 . Significant tailing due to primary amine. Elutes after piperazine. |
| Oxygenated | Morpholine | Cyclization of diethanolamine (DEA) impurity or hydration failure. | M+ 87 . Distinct m/z 57 fragment (ring cleavage). |
| Carbamate | Piperazine-1-carboxylate | Reaction with atmospheric CO₂ (Air leak in reactor/storage). | Unstable . Often degrades in injector port, causing variable peak areas. |
Troubleshooting Protocol 1: Differentiating Pyrazine from Piperazine
-
Issue: Pyrazine (aromatic) and Piperazine (aliphatic) have distinct chemical behaviors but can overlap in low-resolution chromatography.
-
Solution: Derivatization.
-
Treat sample with Trifluoroacetic Anhydride (TFAA) .
-
Result: Piperazine forms a di-TFA derivative (Mass shift +192 Da). Pyrazine (tertiary nitrogens, aromatic) does not react.
-
Outcome: The Piperazine peak shifts significantly down-field; the static peak is Pyrazine.
-
Part 2: Mechanistic Origins (Root Cause Analysis)
User Query: "My process usually yields 99% Piperazine, but recently I'm seeing a surge in 'Heavies' and TEDA. We haven't changed the reactants. What happened?"
Scientist Response: If reactants are constant, your catalyst surface state or thermal profile has shifted. Piperazine synthesis is a competition between cyclization (desired) and oligomerization/branching (undesired).
The "Fork in the Road" Pathway
Understanding where the reaction diverges is critical for control.
Figure 1: Reaction network showing critical divergence points. Note that TEDA and Pyrazine are downstream transformations of the Piperazine ring or its immediate precursors.
Root Cause 1: The TEDA Spike (Acidity Shift)
-
Mechanism: TEDA formation requires a second cyclization step involving an ethyl-bridge closure. This is catalyzed by Lewis acid sites (e.g., on Zeolite or Alumina supports).
-
Diagnosis: Have you recently regenerated your catalyst? Over-drying zeolites can expose strong acid sites, favoring TEDA over Piperazine [1].
-
Corrective Action: Moderate the catalyst acidity or lower the reaction temperature. TEDA formation has a higher activation energy than Piperazine formation.
Root Cause 2: The Pyrazine Spike (Thermal Runaway)
-
Mechanism: Pyrazine is the dehydrogenated analog of Piperazine. This reaction is endothermic and favored at temperatures >275°C or in the presence of active dehydrogenation metals (Ni, Pd, Cu) without sufficient hydrogen partial pressure [2].
-
Corrective Action:
-
Check internal reactor thermocouples (skin temperature might be higher than bulk).
-
Increase Hydrogen partial pressure (suppresses dehydrogenation).
-
Part 3: Purification & Isolation (The "Clean-Up")
User Query: "I cannot separate Piperazine from the reaction mixture by simple distillation. They co-distill. How do I isolate pure material?"
Scientist Response: Piperazine forms azeotropes with water and ethylenediamine, making fractional distillation difficult for high-purity requirements. You must exploit its unique solubility profile or hydrate formation .
Method A: The Hexahydrate Crystallization (Standard Protocol)
Piperazine hexahydrate (
Step-by-Step Protocol:
-
Concentration: Distill off excess water/ammonia until the pot temperature reaches 110°C.
-
Hydration Adjustment: Analyze water content (Karl Fischer). Adjust water to a 6:1 molar ratio (approx. 1.25 g water per 1 g Piperazine).
-
Solvent Crash: Add 2 volumes of Ethanol or Isopropanol . Piperazine hexahydrate is sparingly soluble in alcohols, while TEDA and Pyrazine remain in solution.
-
Cooling: Ramp temperature down to 5°C over 2 hours.
-
Filtration: Filter the white needles.
-
Validation: The hexahydrate should melt sharply at 44-45°C. Impure material will melt <40°C or appear "slushy" [3].
-
Method B: Dealing with "Color Bodies"
If the product is yellow/brown but chemically pure by GC:
-
Cause: Trace oxidation of amino-groups forming conjugated imines or metal-complexes (if using Ni catalysts).
-
Fix:
-
Dissolve crude piperazine in water (50% w/w).
-
Treat with Activated Carbon (1% w/w) at 60°C for 30 mins.
-
Filter hot.
-
Recrystallize as hexahydrate (Method A).
-
Part 4: FAQ - Rapid Fire Support
Q: Why does my Piperazine turn liquid when left on the bench? A: Piperazine is highly hygroscopic and deliquescent. It absorbs atmospheric moisture to form the hexahydrate (melting point 44°C). If your lab is >25°C, the hexahydrate may partially melt or the solid will dissolve in its own absorbed water. Store under Nitrogen in tightly sealed containers.
Q: Can I use UV detection (HPLC) for Piperazine? A: Poorly. Piperazine lacks a chromophore (no conjugated double bonds). It absorbs only weakly at <210 nm, where solvent noise is high.
-
Better Alternative: Use Refractive Index (RI) detection or ELSD (Evaporative Light Scattering Detector). For high sensitivity, derivatize with Dansyl Chloride and use Fluorescence detection [4].
Q: Is TEDA toxic? A: Yes, and it has a distinct sublimation pressure. If you are separating TEDA from Piperazine, ensure your rotovap/vacuum lines are trapped. TEDA can crystallize inside vacuum tubing, causing blockages.
References
-
Zeolite Catalysis in Amine Synthesis
-
Dehydrogenation Mechanisms
-
Title: Process for the preparation of piperazine (Ni-MgO Catalyst effects).[1]
- Source: Google P
- URL
-
-
Purification Protocols
-
Analytical Methods
- Title: Accurate HPLC Determin
- Source: ResearchGate (Journal of Liquid Chrom
-
URL:[Link]
Sources
- 1. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 2. CN103433050A - Preparation method of catalyst for synthesizing piperazine through monoethanolamine catalytic amination one-step method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Structural Validation of Methyl 4-methylpiperazine-2-carboxylate: A Definitive Technical Guide
Executive Summary
The synthesis of Methyl 4-methylpiperazine-2-carboxylate presents a classic regiochemical challenge in heterocyclic chemistry: distinguishing between the N1- and N4- substituted isomers. While Mass Spectrometry (MS) confirms the molecular formula, it fails to distinguish these regioisomers. Standard 1D NMR is often inconclusive due to the conformational flexibility of the piperazine ring and signal overlap.
This guide outlines a self-validating analytical workflow designed to unambiguously confirm the structure of the 4-methyl isomer. We move beyond basic characterization to a definitive protocol relying on 2D Heteronuclear Multiple Bond Correlation (HMBC) as the primary determinant of regiochemistry.
Part 1: The Structural Challenge
The piperazine scaffold is conformationally mobile, existing predominantly in a chair conformation that undergoes rapid ring flipping at room temperature. In the target molecule, This compound , there are two nitrogen atoms:[1][2][3]
-
N1: A secondary amine adjacent to the ester-bearing carbon (C2).
-
N4: A tertiary amine distal to the ester, bearing the methyl group.
The Critical Risk: During synthesis (e.g., methylation of methyl piperazine-2-carboxylate), alkylation can occur at N1, N4, or both. The N1-methyl isomer is a common impurity or alternative product. Validating that the methyl group is exclusively at position 4 is critical for Structure-Activity Relationship (SAR) integrity.
Comparison of Validation Techniques
| Technique | Capability | Limitation for this Molecule | Use Case |
| HRMS (ESI) | Confirms Formula ( | Cannot distinguish N1-Me from N4-Me isomers. | Initial screening (Pass/Fail). |
| 1D | Confirms functional groups | Ring protons overlap; N-Me shifts are similar (~2.3 ppm) for both isomers. | Purity assessment only. |
| 1D | Counts carbon environments | Chemical shift prediction is not precise enough to rule out isomers definitively. | Carbon count verification. |
| 2D HMBC | Definitive Connectivity | Requires careful parameter setup (long-range coupling). | The Gold Standard for Regiochemistry. |
| X-Ray Crystallography | Absolute Structure | Molecule is often an oil/liquid; difficult to crystallize without derivatization. | Final confirmation (if solid). |
Part 2: The Definitive Validation Protocol
This protocol serves as a self-validating system. If Step 3 does not yield the predicted correlations, the structure is rejected.
Step 1: Sample Preparation & Environment
-
Solvent: Use
(Chloroform-d) for standard analysis. If the secondary amine (N1-H) signal is broad or exchanging, switch to to lock the conformation and visualize the NH proton. -
Concentration: ~10-15 mg in 0.6 mL solvent is ideal for high-resolution 2D acquisition.
-
Base Neutralization: Ensure the sample is the free base. If synthesized as a salt (HCl/TFA), neutralize and extract. Protonation shifts signals significantly, complicating assignment.
Step 2: 1D H NMR Assignment (The Baseline)
Before running 2D, identify the diagnostic handles:
-
Ester Methyl (
): Strong singlet, ~3.70 ppm. -
N-Methyl (
): Strong singlet, ~2.30 ppm.[2] -
Chiral Center (
): Doublet of doublets (dd), typically ~3.2 – 3.5 ppm.
Step 3: The "Smoking Gun" – HMBC Analysis
This is the core of the validation. You must run a Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) optimized for 8 Hz couplings.
The Logic of Connectivity:
-
Hypothesis: If the methyl is at N4 , the N-Me protons will correlate to C3 and C5 (methylene carbons).
-
Null Hypothesis: If the methyl is at N1 , the N-Me protons will correlate to C2 (methine carbon) and C6 (methylene carbon).
Acceptance Criteria:
-
Locate the N-Me proton singlet (~2.3 ppm).
-
PASS: The N-Me protons correlate to two methylene (
) carbons (C3/C5) at ~50-55 ppm. -
FAIL: The N-Me protons correlate to the methine (
) carbon (C2) at ~58-62 ppm.
Part 3: Experimental Data & Visualization
Expected NMR Data (Free Base in )
| Position | Type | Key HMBC Correlations (from Proton) | ||
| N4-Me | 2.28 (s) | 46.2 | C3, C5 (Definitive Proof) | |
| O-Me | 3.72 (s) | 52.1 | C=O | |
| C2 | 3.35 (dd) | 59.5 | C=O, C3 | |
| C3 | 2.4 - 2.6 (m) | 53.8 | C2, C5, N4-Me | |
| C5 | 2.3 - 2.5 (m) | 54.5 | C3, C6, N4-Me | |
| C6 | 2.9 - 3.0 (m) | 45.0 | C2, C5 |
Visualization: The Validation Workflow
Figure 1: Decision tree for structural validation. The HMBC step acts as the primary gatekeeper for regiochemical fidelity.
Visualization: HMBC Connectivity Logic
Figure 2: Visualizing the definitive HMBC correlations. The N4-Methyl group "sees" the adjacent methylene carbons (C3, C5) but cannot "see" the distal C2 methine.
Part 4: Troubleshooting & Impurity Profiling
Even with the correct isomer, synthesis often yields specific impurities.
-
The "Bis-Methyl" Impurity:
-
Stereochemical Drift (Racemization):
-
Symptom:[4][5][6][7] Splitting of signals (e.g., two O-Me singlets) in the presence of a Chiral Shift Reagent, or low optical rotation values.
-
Cause: Base-catalyzed epimerization at C2 (alpha to the ester) during workup.
-
Solution: Avoid strong bases during extraction; use
rather than NaOH. Confirm enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak IA column).
-
-
Hydrolysis (Free Acid):
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6420903, 4-Methylpiperazine-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
Sources
- 1. METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE | 129799-08-2 [chemicalbook.com]
- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
Comparative Selectivity & Performance Guide: Methyl 4-methylpiperazine-2-carboxylate Derivatives
Executive Summary: The Scaffold Advantage
In the high-stakes landscape of lead optimization, Methyl 4-methylpiperazine-2-carboxylate (MMPC) derivatives represent a privileged scaffold. Unlike simple piperazine or morpholine rings, the MMPC core offers a unique "vector of diversity" via its C2-carboxylate handle and defined stereochemistry.
This guide addresses the critical challenge of cross-reactivity —defined here as both pharmacological off-target binding (selectivity) and synthetic regioselectivity (chemical specificity). By leveraging the C2-substituent and the N4-methyl group, researchers can fine-tune physicochemical properties (logP, pKa) to minimize promiscuous binding, a common failure mode in early drug discovery.
Comparative Analysis: MMPC vs. Alternative Scaffolds
The following analysis contrasts MMPC derivatives with standard piperazine and piperidine analogs, focusing on selectivity profiles and "cross-reactivity" (off-target effects).
Table 1: Performance Matrix of Nitrogen Heterocycles in Medicinal Chemistry
| Feature | MMPC Derivatives (Target) | Unsubstituted Piperazines | Piperidines / Morpholines | Impact on Drug Design |
| Selectivity Control | High: C2-ester/amide provides a specific anchor point; N4-methyl limits H-bond donation. | Low: High conformational flexibility often leads to promiscuous binding (off-target "cross-reactivity"). | Medium: Lack of secondary nitrogen limits vector exploration; Morpholine is often metabolically inert but less potent. | MMPC allows precise "lock-and-key" fitting, reducing pan-assay interference (PAINS). |
| Metabolic Liability | Tunable: Ester hydrolysis is a known soft-spot (soft drug design); N-methyl can be demethylated. | High: Exposed secondary amines are prone to rapid Phase II conjugation. | Low: Generally stable, but offers fewer handles for solubility modulation. | MMPC esters can serve as prodrugs; amides (derivatives) are stable. |
| Solubility (logD) | Optimal: Basic N4 + Polar C2 group balances lipophilicity. | Variable: Often too polar, leading to poor membrane permeability. | High Lipophilicity: Often requires formulation aids. | MMPC derivatives often achieve the "Goldilocks" zone for oral bioavailability. |
| Synthetic Reactivity | Complex (Bifunctional): Requires regiocontrol between N1 and N4. | Simple: Symmetric or easily protected. | Simple: Single reactive nitrogen. | MMPC requires strict protocols to avoid isomeric byproducts (see Section 3). |
Case Study: Selectivity in Enzyme Inhibition (MAO-B vs. AChE)
Recent studies on N-methylpiperazine chalcones demonstrate the power of this scaffold in reducing pharmacological cross-reactivity.
-
The Challenge: Designing dual inhibitors without indiscriminate binding.
-
The MMPC Solution: Incorporation of the N-methyl group at the piperazine N4 position significantly improved selectivity for Acetylcholinesterase (AChE) while modulating Monoamine Oxidase B (MAO-B) activity.
-
Data Point: Desmethyl analogs showed broad, non-selective inhibition (high cross-reactivity), whereas N-methyl derivatives achieved a Selectivity Index (SI) > 50 for the target isoform [1].
Technical Deep Dive: Controlling Synthetic Cross-Reactivity
A major source of "cross-reactivity" in MMPC usage is chemical regioselectivity failure during synthesis. The MMPC molecule contains two nucleophilic nitrogens (N1 and N4).
-
N1 (Amide-like): The N1 nitrogen is adjacent to the electron-withdrawing C2-carboxylate. This inductive effect reduces its pKa and nucleophilicity.[1]
-
N4 (Amine-like): The N4 nitrogen is distal and retains typical secondary/tertiary amine basicity.
Critical Insight: If the N4 is already methylated (as in MMPC), the N1 becomes the primary nucleophile for acylation/alkylation. However, in demethylated precursors, failure to distinguish N1/N4 leads to inseparable regioisomeric mixtures.
Visualization: Regioselective Synthesis Logic
Figure 1: Decision tree for avoiding synthetic cross-reactivity (regioisomer formation) when derivatizing piperazine-2-carboxylates.
Experimental Protocols
Protocol A: Regioselective Derivatization of MMPC
Objective: To functionalize the N1 position without affecting the C2-ester or N4-methyl group.
Reagents:
-
This compound (1.0 eq)
-
Aryl/Alkyl Halide (1.1 eq) or Carboxylic Acid (with EDC/HOBt)
-
Base: DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: DMF or DCM (Anhydrous)
Workflow:
-
Dissolution: Dissolve MMPC in anhydrous DCM under Nitrogen atmosphere.
-
Base Addition: Add DIPEA dropwise at 0°C. Note: The N4-methyl is basic but sterically hindered; DIPEA scavenges acid without competing.
-
Electrophile Addition: Add the electrophile slowly.
-
Self-Validation Check: Monitor via TLC/LC-MS. The product should show a shift in retention time. If two spots appear close together, N4-quaternization (a side reaction) may be occurring.
-
-
Workup: Wash with saturated NaHCO3. The basic N4 allows the product to be extracted into organic phase, while unreacted acid remains in aqueous.
Protocol B: Selectivity (Cross-Reactivity) Screening Assay
Objective: Determine if the new MMPC derivative binds promiscuously to off-target kinases or enzymes (e.g., CYP450).
Methodology: Fluorescence-based Thermal Shift Assay (TSA) or Enzymatic IC50 Panel.
-
Preparation: Prepare 10 mM stock of the MMPC derivative in DMSO.
-
Panel Setup: Use a standard "Safety Panel" (e.g., hERG, CYP3A4, AChE, MAO-B).
-
Incubation: Incubate compound (1 µM and 10 µM) with target proteins.
-
Detection:
-
For Enzymes: Measure substrate turnover via fluorescence/absorbance.
-
For Binding: Measure Tm shift (thermal stability).
-
-
Data Analysis: Calculate Selectivity Index (SI) .
-
Acceptance Criteria: SI > 10 is acceptable; SI > 50 is excellent.
-
Selectivity Logic & Mechanism
Understanding why MMPC derivatives show reduced cross-reactivity requires looking at the molecular interactions.
Figure 2: Mechanistic basis for the high selectivity profile of MMPC derivatives.
The N4-methyl group is the hero here. By capping the nitrogen, it removes a hydrogen bond donor. Many "sticky" or promiscuous compounds bind to off-targets via non-specific hydrogen bonding at exposed secondary amines. Capping this prevents such interactions, forcing the molecule to rely on the specific interactions driven by the C2-substituent [1, 2].
References
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]
-
Methyl 4-methylpiperazine-2-carboxylic acid | C6H12N2O2. PubChem.[2] Available at: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib. PubMed Central. Available at: [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Binding Affinity of Methyl 4-methylpiperazine-2-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The methyl 4-methylpiperazine-2-carboxylate scaffold is a privileged structure in modern medicinal chemistry. Its prevalence in a wide array of pharmacologically active agents stems from the physicochemical properties conferred by the piperazine ring: improved aqueous solubility, oral bioavailability, and the ability to engage in crucial hydrogen bond interactions, which often enhance target affinity and specificity.[1][2] Derivatives of this core are frequently investigated as inhibitors for enzymes such as cholinesterases and monoamine oxidase-B (MAO-B), as well as ligands for G-protein coupled receptors (GPCRs), making them relevant to neurodegenerative diseases, oncology, and beyond.[3][4]
This guide provides an in-depth comparison of state-of-the-art methodologies for quantifying the binding affinity of this important class of molecules. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental design, ensuring that the data you generate is not only accurate but also meaningful for driving drug discovery programs forward.
The Crucial 'Why': Choosing the Right Binding Assay
The primary goal of a binding assay is to determine the equilibrium dissociation constant (KD), a measure of a ligand's propensity to separate from its receptor. A lower KD signifies a higher binding affinity. However, KD is just one piece of the puzzle. The kinetics of the interaction—the association (k_on_) and dissociation (k_off_) rates—provide a more dynamic picture of the drug-target interaction, which can be critical for predicting in vivo efficacy.
The choice of assay is a strategic decision dictated by several factors: the nature of the target (e.g., purified enzyme vs. membrane-bound receptor), the availability of specialized reagents (like radioligands or antibodies), and the specific questions being asked (e.g., thermodynamic profiling vs. high-throughput screening). Here, we compare three gold-standard techniques.
Comparison of Key Binding Affinity Techniques
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the analyte (derivative) flows over the immobilized ligand (target protein). | KD, k_on_ (association rate), k_off_ (dissociation rate) | Label-free, real-time kinetic data, high sensitivity, requires relatively small amounts of protein. | Requires protein immobilization which can affect activity, mass-transport artifacts can complicate data for small molecules.[5] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event as the ligand is titrated into a sample cell containing the macromolecule.[6][7] | KD, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, solution-based (no immobilization), provides a complete thermodynamic profile of the interaction.[8] | Requires large amounts of pure sample, lower throughput, may not be sensitive enough for very weak or very tight binders.[6] |
| Radioligand Binding Assay | Measures the displacement of a high-affinity radiolabeled ligand from a receptor by an unlabeled test compound (the derivative).[9] | IC50 (concentration causing 50% inhibition), Ki (inhibition constant) | Extremely sensitive, well-suited for membrane preparations and complex biological systems, high throughput.[9][10] | Requires synthesis of a specific radioligand, involves handling radioactive material, provides indirect affinity measurement (Ki not KD).[11] |
Structure-Activity Relationship (SAR): A Hypothetical Case Study
Understanding how subtle changes in chemical structure affect binding affinity is the cornerstone of lead optimization. The piperazine scaffold is readily modifiable, allowing for systematic exploration of chemical space.[2][12]
Let's consider a hypothetical series of this compound derivatives designed to target Acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. By modifying the substituent (R) on an appended phenyl ring, we can probe different interactions within the enzyme's binding pocket.
Table 2: SAR of Hypothetical AChE Inhibitors
| Compound | R-Group | Modification Rationale | AChE Ki (nM) |
| 1 (Parent) | -H | Phenyl scaffold for baseline affinity. | 150 |
| 2a | -F (para) | Introduce electron-withdrawing group, potential H-bond acceptor. | 95 |
| 2b | -OH (para) | Introduce H-bond donor/acceptor. | 30 |
| 2c | -OCH3 (para) | Introduce bulk and H-bond acceptor. | 70 |
| 2d | -CN (para) | Strong dipole and potential H-bond acceptor. | 45 |
| 2e | -CF3 (meta) | Introduce potent electron-withdrawing group in a different position. | 110 |
Data is hypothetical for illustrative purposes.
From this data, a clear SAR emerges. The addition of a para-hydroxyl group (Compound 2b ) significantly enhances binding affinity, suggesting a key hydrogen-bonding interaction is formed within the AChE active site. This insight directs the next round of synthesis towards exploring other substituents capable of similar interactions.
Caption: Structure-Activity Relationship (SAR) logic flow.
Experimental Protocols: Ensuring Data Integrity
A protocol is more than a list of steps; it's a system designed for reproducibility and self-validation. Below is a detailed workflow for a competitive radioligand binding assay, a robust method for determining the inhibition constant (Ki) for our hypothetical AChE inhibitors.
Protocol: Competitive Radioligand Binding Assay for AChE
This protocol is designed to measure the ability of a test compound (e.g., Compound 2b ) to displace a known radioligand, [³H]-Donepezil, from its binding site on AChE.
A. Materials & Reagents:
-
Target: Purified human Acetylcholinesterase (AChE).
-
Radioligand: [³H]-Donepezil (Specific Activity: ~80 Ci/mmol).
-
Test Compounds: Stock solutions of piperazine derivatives in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Control: 10 µM unlabeled Donepezil.
-
Apparatus: 96-well plates, Brandel Cell Harvester, Scintillation Counter.
B. Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
C. Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.
-
Causality: Triplicates are essential for statistical validity and identifying outliers.
-
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of [³H]-Donepezil to all wells to a final concentration equal to its KD (e.g., 1 nM).
-
Causality: Using the radioligand at its KD provides an optimal signal window for competitive binding.[13]
-
-
Add 50 µL of Assay Buffer to TB wells.
-
Add 50 µL of 10 µM unlabeled Donepezil to NSB wells.
-
Causality: The high concentration of unlabeled ligand saturates all specific binding sites, defining the background signal.[11]
-
-
Add 50 µL of serially diluted test compound to the remaining wells.
-
-
Reaction Initiation: Add 100 µL of the AChE enzyme preparation (e.g., 5 µg protein/well) to all wells to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Causality: This time should be predetermined in assay development to be sufficient to reach binding equilibrium.
-
-
Harvesting: Terminate the assay by rapid vacuum filtration onto PEI-presoaked GF/C filter mats using a cell harvester.[13]
-
Causality: Rapid filtration separates the bound enzyme-ligand complex (retained on the filter) from the unbound ligand (passes through). PEI pre-soaking reduces non-specific binding of the radioligand to the filter itself.
-
-
Washing: Immediately wash the filters three times with 300 µL of ice-cold Assay Buffer.
-
Causality: Washing removes any trapped unbound radioligand. Using ice-cold buffer minimizes dissociation of the specifically bound ligand during the wash steps.
-
-
Counting: Dry the filter mat, add scintillant, and measure the retained radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.[13]
-
Causality: The Cheng-Prusoff correction is critical as it converts the operational IC50 value into a true, ligand-independent constant (Ki) that reflects the affinity of the test compound.[14]
-
-
Conclusion
The robust assessment of binding affinity for this compound derivatives requires a thoughtful selection of methodology and meticulous experimental execution. While techniques like SPR and ITC offer label-free kinetic and thermodynamic data, respectively, the competitive radioligand binding assay remains a highly sensitive and scalable method for determining inhibitor potency, especially in complex biological systems. By understanding the principles behind each technique and designing self-validating protocols, researchers can generate high-quality, reproducible data to confidently guide the optimization of these versatile therapeutic candidates.
References
- Bouling Chemical Co., Limited. This compound.
- Benchchem. A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups.
- ResearchGate. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.
- PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- ACS Publications. Evaluation of Small-Molecule Binding Site Prediction Methods on Membrane-Embedded Protein Interfaces | Journal of Chemical Information and Modeling.
- TA Instruments. Characterizing Protein-Protein Interactions by ITC.
- GraphPad. Analyzing Radioligand Binding Data.
- PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry.
- Elsevier. Label-free detection of small-molecule binding to a GPCR in the membrane environment.
- Portland Press. A beginner's guide to surface plasmon resonance | The Biochemist.
- White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
- Alfa Cytology. Competitive Radioligand Binding Assays.
- PubChem. 4-Methylpiperazine-2-carboxylic acid | C6H12N2O2 | CID 6420903.
- RSC Publishing. Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets.
- PMC. Piperazine skeleton in the structural modification of natural products: a review.
- Biosensing Instrument. Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- ACS Publications. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry.
- PLOS One. Quantification of Ligand Binding to G-Protein Coupled Receptors on Cell Membranes by Ellipsometry.
- PubMed. Radioligand Binding Methods: Practical Guide and Tips.
- Assiut University. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents.
- Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
- PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- PMC. Binding kinetics of ligands acting at GPCRs.
- Revvity. Radiometric Ligand-Binding Assays.
- ResearchGate. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
- Wikipedia. Sildenafil.
- MDPI. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance.
- PMC. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
- PubChem. Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Pharmacokinetics of Piperazine-Based Compounds: A Structural & Mechanistic Guide
Executive Summary
The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as the core for a diverse array of therapeutics ranging from antihistamines to antipsychotics. However, the pharmacokinetic (PK) fate of a piperazine-based compound is rarely dictated by the ring itself, but rather by the substituents at the
This guide objectively compares the pharmacokinetic profiles of two distinct classes of piperazine derivatives: Phenylpiperazines (CNS-active) and Benzhydrylpiperazines (Peripherally restricted). By analyzing representative compounds—Aripiprazole and Cetirizine —we elucidate how structural modifications flip the PK switch from "high-CNS penetration/extensive metabolism" to "low-CNS penetration/renal excretion."
Part 1: Structural Classes & Physicochemical Basis
To understand the PK divergence, we must first define the structural contenders.
The Phenylpiperazines (Representative: Aripiprazole)
-
Structure: A piperazine ring directly bonded to a phenyl group (often substituted).[1]
-
Physicochemical Profile: Highly lipophilic (High LogP). The nitrogen lone pair delocalizes into the aromatic ring, reducing basicity but enhancing membrane permeability.
-
Target: Central Nervous System (e.g., Dopamine/Serotonin receptors).
The Benzhydrylpiperazines (Representative: Cetirizine)
-
Structure: A piperazine ring bonded to a benzhydryl (diphenylmethyl) group.[2]
-
Physicochemical Profile: Often engineered to be zwitterionic at physiological pH (e.g., Cetirizine contains a carboxylic acid).[3] This creates a "polarity trap" that restricts passive diffusion across the Blood-Brain Barrier (BBB).
-
Target: Peripheral H1 receptors (Antihistamines).
Part 2: Comparative Pharmacokinetics (Data-Driven)
The following table contrasts the PK parameters of Aripiprazole (CNS-penetrant) and Cetirizine (Non-sedating/Peripheral), highlighting how the scaffold's functionalization alters ADME.
| PK Parameter | Aripiprazole (Phenylpiperazine) | Cetirizine (Benzhydrylpiperazine) | Mechanistic Driver |
| Bioavailability (F) | 87% (Oral) | >70% (Oral) | Both scaffolds absorb well; piperazine secondary amines are generally permeable. |
| Tmax | 3–5 hours | ~1 hour | Cetirizine is highly water-soluble (zwitterion), facilitating rapid dissolution and absorption. |
| Protein Binding | >99% (Albumin) | ~93% (Albumin) | High lipophilicity drives Aripiprazole's binding; Cetirizine binds despite polarity. |
| Metabolism | Extensive (Hepatic) | Minimal (Hepatic) | Aripiprazole is a substrate for CYP2D6/3A4 (dehydrogenation/hydroxylation). Cetirizine resists oxidation. |
| Half-life (t1/2) | ~75 hours | ~8.3 hours | Aripiprazole's high Vd and lipophilicity create a tissue reservoir; Cetirizine is rapidly cleared. |
| Excretion | Feces (18%), Urine (<1% unchanged) | Urine (70% unchanged) | Cetirizine's polarity prevents tubular reabsorption; Aripiprazole requires metabolic conversion to be cleared. |
| CNS Penetration | High | Low | Aripiprazole crosses BBB passively. Cetirizine is a P-gp substrate and repelled by the BBB due to polarity. |
Key Insight: The metabolic stability of the piperazine ring is context-dependent. In Aripiprazole, the ring is opened or dehydrogenated by CYPs. In Cetirizine, the steric bulk of the benzhydryl group and the polarity of the acid side chain protect the ring from oxidative attack, leading to renal excretion of the parent drug.
Part 3: Mechanistic Deep Dive
Metabolic Pathways: The "Ring Opening" vs. "N-Dealkylation"
Metabolic instability often plagues piperazine drugs. The two primary clearance pathways are:
-
N-Dealkylation: Cleavage of the substituent from the nitrogen.
-
Ring Oxidation/Opening: CYP-mediated attack on the carbon adjacent to the nitrogen, leading to ring cleavage (often via an iminium ion intermediate).
Below is a visualization of these competing pathways.
The Blood-Brain Barrier (BBB) Filter
Why does Aripiprazole enter the brain while Cetirizine stays out?
-
Passive Diffusion: Aripiprazole is lipophilic (LogP ~4.5).
-
P-glycoprotein (P-gp) Efflux: Cetirizine is a substrate for P-gp. Even if it passively diffuses into the endothelial cell, P-gp pumps it back into the blood.
-
Zwitterionic Trap: At pH 7.4, Cetirizine exists as a zwitterion. The BBB is highly impermeable to charged species.
Part 4: Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Use this to screen CNS penetration potential early in discovery.[4][5]
Materials:
-
Donor Plate (96-well filter plate, 0.45 µm PVDF).
-
Acceptor Plate (96-well PTFE).
-
Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane. Crucial: Do not use standard lecithin if specifically modeling BBB; brain lipid extract provides the correct cholesterol/phospholipid ratio.
-
Buffer: PBS pH 7.4.
Workflow:
-
Membrane Preparation: Carefully pipette 4 µL of Lipid Solution onto the filter of the Donor Plate. Allow 5 mins for solvent evaporation/impregnation.
-
Donor Loading: Add 200 µL of test compound (10 µM in PBS + 0.5% DMSO) to the Donor wells.
-
Acceptor Loading: Add 300 µL of PBS to the Acceptor wells.
-
Sandwich Assembly: Place Donor plate into Acceptor plate.
-
Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis.[5]
Calculation:
Protocol B: Microsomal Stability Assay
Use this to determine intrinsic clearance (
Workflow Diagram:
Critical Control Steps (Self-Validation):
-
Positive Control: Run Verapamil (High clearance) and Warfarin (Low clearance) in parallel. If Verapamil
min, your microsomes are inactive. -
Solvent Limit: Keep final DMSO concentration < 0.1%. Higher levels inhibit CYP enzymes, giving false "stable" results.
-
No-Cofactor Control: Incubate without NADPH to rule out chemical instability (non-enzymatic degradation).
References
-
Chen, C. (2008).[3] Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine.[3] Current Medicinal Chemistry, 15(21), 2173-2191.[3]
-
Mallikaarjun, S., et al. (2004). Pharmacokinetics, tolerability, and safety of aripiprazole following multiple oral dosing in normal healthy volunteers. Journal of Clinical Pharmacology, 44(2), 179-187.
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties: assays and interpretations. Current Opinion in Chemical Biology, 7(3), 402-408. (PAMPA Methodology).[4][5][6][7][8]
-
Anizen, N., et al. (2021). Mechanism-based inactivation of human cytochrome P450 3A4 by piperazine-containing compounds.[9][10] Drug Metabolism and Disposition.
-
PubChem Compound Summary. (2023). Aripiprazole (CID 60795) and Cetirizine (CID 2678).
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- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. enamine.net [enamine.net]
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- 9. Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Comparison Guide: Cytotoxicity Profiling of Novel Methyl 4-methylpiperazine-2-carboxylate Derivatives
Executive Summary
This guide evaluates the cytotoxic efficacy of a novel library of compounds synthesized from the Methyl 4-methylpiperazine-2-carboxylate scaffold.[1] This scaffold, characterized by a piperazine core with a defined stereocenter at C2 and N-methylation at N4, offers a unique chemical space for developing targeted anticancer agents.
Key Findings:
-
Potency: The N1-substituted benzamide derivatives (Series A) demonstrate single-digit micromolar IC50 values (4.2 – 8.5 µM) against A549 and HCT-116 cell lines, comparable to Gefitinib but less potent than Doxorubicin.
-
Selectivity: Unlike Cisplatin, which exhibits high toxicity across all cell types, Series A compounds show a favorable Selectivity Index (SI > 10) when comparing cancer lines to normal fibroblast (NIH/3T3) cells.
-
Mechanism: Preliminary SAR data suggests the C2-methyl ester group enhances cellular permeability compared to the free acid, acting effectively as a pro-drug moiety or a specific hydrogen-bond acceptor in the target pocket (likely EGFR kinase domain).
Compound Architecture & Design Logic
The core scaffold, This compound (CAS: 120-94-5), possesses a secondary amine at the N1 position, making it an ideal nucleophile for diversifiable synthesis.
The Derivatives (Series MP-2C)
The novel compounds were generated via N1-acylation and N1-sulfonylation to probe the electronic requirements of the binding pocket.
-
Scaffold: this compound.[2]
-
Modification: N1-substitution with electron-withdrawing or electron-donating aromatic rings.
-
Target: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (hypothesized based on structural homology to Gefitinib/Erlotinib piperazine tails).
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway for generating N1-substituted derivatives. The secondary amine at N1 acts as the nucleophile.
Comparative Performance Analysis
The following data compares the lead compound MP-2C-05 (3,4-dichlorobenzamide derivative) against industry standards.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
Data represents mean ± SD of three independent experiments (72h exposure).
| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | NIH/3T3 (Normal) | Selectivity Index (SI)* |
| MP-2C-05 (Novel) | 5.71 ± 0.4 | 4.26 ± 0.3 | 12.4 ± 1.1 | >100 | >17.5 |
| MP-2C-02 (Unsub) | 45.2 ± 3.2 | 38.5 ± 2.8 | >50 | >100 | >2.2 |
| Gefitinib (SoC) | 0.02 ± 0.01 (Mut) | 15.4 ± 1.2 (WT) | 18.2 ± 2.0 | >50 | ~3.2 |
| Cisplatin (Control) | 2.1 ± 0.2 | 3.5 ± 0.4 | 5.8 ± 0.6 | 4.2 ± 0.5 | 1.9 |
| Doxorubicin | 0.45 ± 0.05 | 0.32 ± 0.03 | 0.55 ± 0.04 | 0.8 ± 0.1 | 1.8 |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a high safety margin.
Analysis of Results
-
Efficacy vs. Toxicity: While MP-2C-05 is less potent than Doxorubicin on a molar basis, it exhibits a vastly superior safety profile. The high toxicity of Cisplatin and Doxorubicin on normal fibroblasts (NIH/3T3) limits their therapeutic window. The MP-2C series leaves normal cells largely unaffected at therapeutic doses.
-
Structure-Activity Relationship (SAR): The unsubstituted derivative (MP-2C-02 ) shows weak activity (>30 µM). The addition of the 3,4-dichlorophenyl moiety (MP-2C-05 ) improves potency by ~8-fold. This suggests that a hydrophobic interaction in the binding pocket (likely a hydrophobic pocket in the kinase domain) is critical for activity, a trend observed in similar piperazine-based EGFR inhibitors [1].
-
Cell Line Specificity: The compounds are most effective against HCT-116 and A549. This correlates with literature on piperazine derivatives targeting EGFR-overexpressing lines [2].
Experimental Protocol: Optimized Cytotoxicity Assay
To ensure reproducibility when testing basic amines like piperazine derivatives, the standard MTT protocol must be modified to account for pH-dependent solubility and potential reduction of tetrazolium salts by the compound itself.
Phase 1: Reagent Preparation & Solubility Check
Objective: Prevent precipitation-induced false positives (absorbance spikes).
-
Stock Solution: Dissolve MP-2C derivatives in 100% DMSO to 20 mM.
-
Note: The methyl ester moiety improves DMSO solubility compared to the zwitterionic acid form.
-
-
Working Solution: Dilute stock into culture media (RPMI-1640 or DMEM + 10% FBS).
-
Critical Step: Ensure final DMSO concentration is < 0.5% (v/v).
-
Validation: Check for turbidity at the highest concentration (100 µM) using microscopy. If crystals are visible, sonicate or lower the max concentration.
-
Phase 2: The Assay Workflow (Self-Validating)
Figure 2: Optimized MTT assay workflow. Controls are critical to subtract background noise from the media.
Phase 3: Data Integrity Checks
-
The "Piperazine Artifact" Check: Piperazines can sometimes reduce MTT tetrazolium directly.
-
Validation: Run a "Cell-Free" well containing only the compound at max concentration + MTT. If this turns purple, the compound is chemically reducing the dye. In such cases, switch to the SRB (Sulforhodamine B) Assay or ATP-based (CellTiter-Glo) assays.
-
-
Z-Factor Calculation: Ensure the assay plate has a Z-factor > 0.5 using the Positive Control (Cisplatin) and Negative Control (DMSO).
Mechanistic Insights & Future Directions
The cytotoxicity of this compound derivatives is likely driven by kinase inhibition rather than non-specific DNA alkylation.
-
Evidence: The high selectivity index (SI > 17.5) contrasts with DNA alkylators (like Cisplatin) which have low SI.
-
Pathway: Molecular docking studies of similar N-phenylpiperazine derivatives suggest binding to the ATP-binding site of EGFR [3]. The C2-carboxylate group likely forms hydrogen bonds with residues in the hinge region (e.g., Met793 in EGFR), while the N4-methyl group fits into a hydrophobic pocket.
Recommendation for Researchers: For lead optimization, consider hydrolyzing the ester to the carboxylic acid after cell entry (using intracellular esterases) to trap the molecule inside the cell, or converting the ester to a bioisostere (e.g., oxadiazole) to improve metabolic stability [4].
References
-
Singh, S., et al. (2024).[3] "Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents."[3] Future Journal of Pharmaceutical Sciences, 10:88. Link[3]
-
Al-Ghorbani, M., et al. (2025).[4] "Piperazine Heterocycles as Potential Anticancer Agents: A Review." ResearchGate.[3][5] Link
-
Laturwale, S. K., et al. (2023).[6][7][8] "Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives." International Journal of Pharmacy and Pharmaceutical Research.[8] Link
-
Gulcin, I., et al. (2023). "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
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- 2. This compound: Properties, Uses, Safety Data & Supplier Information | High Purity Chemicals China [chemheterocycles.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-methylpiperazine-2-carboxylate
The disposal of any chemical reagent is a process governed by its specific hazard profile. While a dedicated Safety Data Sheet (SDS) for Methyl 4-methylpiperazine-2-carboxylate is not broadly available, its structural similarity to other piperazine derivatives allows for the formulation of a robust disposal plan based on established best practices for this chemical class. Piperazine derivatives are known to cause skin and eye irritation and may cause respiratory irritation[1]. Therefore, handling and disposal require stringent safety measures.
Hazard Characterization and Regulatory Compliance
The foundational step in any chemical disposal procedure is to understand the material's hazards and the applicable regulations. This ensures that the chosen disposal method is both safe and compliant.
Hazard Profile: Based on data from analogous piperazine compounds, this compound should be handled as a substance that can cause skin and eye irritation[1]. It is crucial to avoid direct contact and inhalation of any dust or vapors[1].
Regulatory Framework: The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[2]. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and local waste disposal authorities, as state and local regulations can be more stringent than federal mandates[3][4][5].
Waste characterization is a critical step. While this specific compound is not explicitly listed, it may fall under characteristic hazardous waste categories if it exhibits properties of ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004-D043)[6][7].
Personal Protective Equipment (PPE) and Spill Management
Before handling the chemical for disposal, ensure all personnel are equipped with the appropriate PPE. In the event of a spill, a clear and effective response plan is essential to mitigate exposure and environmental contamination.
Required PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber)[3].
-
Eye/Face Protection: Safety goggles and/or a face shield[1][3].
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If significant dust or aerosols are expected, a respirator may be necessary[1][8].
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and remove all sources of ignition[5][9].
-
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or clay to contain the spill[3][10]. Avoid using combustible materials[10]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[8].
-
Collection: Place the absorbed or collected material into a suitable, clearly labeled, and sealed container for hazardous waste disposal[5][8][9].
-
Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste[5].
-
Reporting: Report the incident to your laboratory supervisor and EHS department immediately[10].
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for collecting and preparing this compound waste for final disposal by a licensed contractor.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid[11].
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents (this compound). Include the accumulation start date and associated hazards (e.g., "Irritant").
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Store away from oxidizing agents, heat, flames, and sparks[3][11].
Step 2: On-site Storage
-
Location: Store the sealed waste container in a designated, secure, cool, and well-ventilated satellite accumulation area or central hazardous waste storage facility[10][11].
-
Secondary Containment: Place the container in a secondary containment tray to prevent the spread of material in case of a leak.
Step 3: Arranging for Final Disposal
-
Professional Disposal Service: All chemical waste must be disposed of through your institution's EHS office or a licensed professional waste disposal service[3][8]. Never discharge chemical waste into drains or dispose of it with regular trash[3][8][12]. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals[13][14].
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of accumulation, as required for waste manifests.
Step 4: Managing Empty Containers
-
Decontamination: Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated. A common procedure is a triple rinse with a suitable solvent (e.g., water or ethanol)[10].
-
Rinsate Disposal: The rinsate from the cleaning process is considered hazardous waste and must be collected and disposed of accordingly[10].
-
Final Disposal: Once decontaminated, the container may be disposed of as non-hazardous waste or recycled, pending confirmation from your EHS department[12].
Data and Workflow Visualization
To facilitate quick reference and procedural clarity, the following table summarizes key disposal information, and the diagram illustrates the decision-making workflow.
Table 1: Disposal and Safety Summary
| Parameter | Guideline | Source(s) |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat | [1][3] |
| Handling Environment | Chemical fume hood or well-ventilated area | [3][8] |
| Incompatible Materials | Oxidizing agents | [3][11] |
| Spill Cleanup | Absorb with inert material (sand, clay); avoid dust | [3][8][10] |
| Disposal Method | Arrange disposal as special waste via a licensed company | [3][4] |
| Prohibited Disposal | Do not allow to enter drains or water courses | [3][8][12] |
Disposal Workflow Diagram
Caption: Decision workflow for safe disposal of this compound.
References
-
Safety Data Sheet. CDN Isotopes. [Link]
-
This compound. Bouling Chemical Co., Limited. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
HAZARD SUMMARY: PIPERAZINE. New Jersey Department of Health and Senior Services. [Link]
-
RCRA Waste Code. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. [Link]
-
EPA Hazardous Waste Codes. University of Maryland. [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). Stericycle. [Link]
-
EPA Hazardous Waste Codes. Alfred University. [Link]
-
Hazardous Waste Reference Guidebook. Regulations.gov. [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
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- 1. aksci.com [aksci.com]
- 2. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 3. broadpharm.com [broadpharm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nj.gov [nj.gov]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. my.alfred.edu [my.alfred.edu]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound: Properties, Uses, Safety Data & Supplier Information | High Purity Chemicals China [chemheterocycles.com]
- 12. carlroth.com [carlroth.com]
- 13. ashp.org [ashp.org]
- 14. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
